3-(4-Chlorophenyl)butanoic acid
説明
Structure
3D Structure
特性
IUPAC Name |
3-(4-chlorophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKLMXXUXVQSIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303241 | |
| Record name | 3-(4-chlorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5292-23-9 | |
| Record name | NSC157481 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157481 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-chlorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to the Solubility Profile of 3-(4-chlorophenyl)butanoic Acid in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 3-(4-chlorophenyl)butanoic acid in various organic solvents. Solubility is a critical physicochemical property that governs the feasibility of key stages in pharmaceutical development, including crystallization, purification, formulation, and manufacturing.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, detailed experimental protocols, and practical insights into the application of solubility data. We will explore the molecular characteristics of 3-(4-chlorophenyl)butanoic acid, outline a robust methodology for solubility determination, interpret expected solubility trends, and discuss the profound impact of this data on process development and formulation design.
Introduction: The Critical Role of Solubility Profiling
The journey of an active pharmaceutical ingredient (API) from discovery to a finished drug product is intrinsically linked to its solubility characteristics. For 3-(4-chlorophenyl)butanoic acid (CAS: 5292-23-9, Molecular Formula: C₁₀H₁₁ClO₂), a molecule with potential applications as a chemical intermediate or API, a well-defined solubility profile is not merely academic—it is a cornerstone of rational process design.[1]
Understanding how this compound behaves in different organic solvents is paramount for:
-
Crystallization and Purification: The selection of an appropriate solvent system is crucial for developing efficient crystallization processes that yield high purity and the desired polymorphic form.[1][3]
-
Formulation Development: For liquid dosage forms, solubility dictates the maximum achievable concentration. For solid forms, it influences dissolution rates, a key factor in bioavailability.[2][4]
-
Process Chemistry: Solubility data informs reaction conditions, helps prevent precipitation during synthesis, and streamlines downstream processing and isolation.
This guide provides the scientific rationale and actionable protocols to systematically characterize the solubility of 3-(4-chlorophenyl)butanoic acid, enabling informed and efficient development decisions.
Theoretical Framework: Predicting Solubility Behavior
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[5] To predict the behavior of 3-(4-chlorophenyl)butanoic acid, we must first analyze its molecular structure and physicochemical properties.
2.1 Physicochemical Properties of 3-(4-chlorophenyl)butanoic Acid
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClO₂ | [6][7] |
| Molecular Weight | 198.65 g/mol | [6] |
| Calculated LogP | 2.9182 | [6] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [6] |
| Hydrogen Bond Donor Count | 1 (from carboxylic acid -OH) | [8] |
| Hydrogen Bond Acceptor Count | 2 (from carboxylic acid C=O and -OH) | [8] |
2.2 Structural Analysis and Expected Solubility Trends
The structure of 3-(4-chlorophenyl)butanoic acid features two distinct regions:
-
A Polar Head: The carboxylic acid group (-COOH) is polar and capable of acting as both a hydrogen bond donor and acceptor.
-
A Nonpolar Tail: The chlorophenyl ring and the aliphatic chain are hydrophobic and interact primarily through van der Waals forces.
This amphiphilic nature suggests that its solubility will be highest in solvents that can effectively solvate both the polar and nonpolar portions of the molecule.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can form strong hydrogen bonds with the carboxylic acid group, which should promote solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid's hydroxyl group. Their moderate polarity can also solvate the nonpolar ring. High solubility is expected in this class.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents will interact well with the chlorophenyl ring but poorly with the polar carboxylic acid head. Therefore, solubility is expected to be low.
-
Chlorinated Solvents (e.g., Dichloromethane): These solvents have moderate polarity and can interact with the chlorophenyl group, potentially leading to reasonable solubility.
Experimental Determination of Equilibrium Solubility
The most reliable method for determining the solubility of a crystalline compound is the Isothermal Equilibrium Shake-Flask Method .[9] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound at a constant temperature.
3.1 Mandatory Equipment and Materials
-
3-(4-chlorophenyl)butanoic acid (purity >99%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (4-decimal place)
-
Glass vials with PTFE-lined screw caps
-
Temperature-controlled orbital shaker or magnetic stirrer.[10]
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
Validated analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
3.2 Step-by-Step Experimental Protocol
-
Preparation: Add an excess amount of 3-(4-chlorophenyl)butanoic acid to a series of vials. An excess is confirmed when undissolved solid remains visible throughout the experiment.[10]
-
Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of each selected organic solvent into its respective vial.
-
Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[10] A preliminary study can be run to confirm that the concentration in solution does not change between, for example, the 24-hour and 48-hour time points.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle. Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.[9] Centrifugation is also a valid alternative to filtration.[9]
-
Dilution: Accurately dilute a known volume of the clear filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical method's calibration curve. Record the dilution factor precisely.[10]
-
Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of 3-(4-chlorophenyl)butanoic acid.
-
Calculation: Calculate the original solubility in the saturated solution using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or g/L.
3.3 Visualization of Experimental Workflow
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Solubility Data and Interpretation
While extensive published data for 3-(4-chlorophenyl)butanoic acid is scarce, the following table presents illustrative solubility data at 25 °C, predicted based on its physicochemical properties. This data provides a practical example for interpretation.
Table 1: Illustrative Solubility of 3-(4-chlorophenyl)butanoic Acid in Organic Solvents at 25 °C
| Solvent | Solvent Class | Polarity Index | Expected Solubility (mg/mL) |
| n-Hexane | Nonpolar | 0.1 | < 1 (Very Low) |
| Toluene | Nonpolar (Aromatic) | 2.4 | 15 - 30 |
| Dichloromethane | Chlorinated | 3.1 | 150 - 200 |
| Diethyl Ether | Ether | 2.8 | 80 - 120 |
| Ethyl Acetate | Ester | 4.4 | > 250 (High) |
| Acetone | Ketone | 5.1 | > 300 (Very High) |
| Isopropanol | Polar Protic (Alcohol) | 3.9 | 100 - 150 |
| Ethanol | Polar Protic (Alcohol) | 4.3 | 120 - 180 |
| Methanol | Polar Protic (Alcohol) | 5.1 | 150 - 200 |
4.1 Interpretation of Data
-
Highest Solubility: The compound is expected to be most soluble in polar aprotic solvents like Acetone and Ethyl Acetate . These solvents have a strong hydrogen bond accepting character to interact with the carboxylic acid group, and their overall polarity is well-suited to solubilize the entire molecule.
-
Moderate to High Solubility: Polar protic solvents like Methanol and Ethanol , along with Dichloromethane , are also expected to be good solvents. Alcohols can both donate and accept hydrogen bonds, while dichloromethane's polarity effectively solvates the aromatic ring.
-
Low Solubility: Nonpolar solvents like n-Hexane are poor solvents due to their inability to disrupt the strong hydrogen bonding between the carboxylic acid groups of the solute molecules. Toluene shows slightly better solubility due to π-π stacking interactions with the chlorophenyl ring.
This profile suggests that solvents like acetone or ethyl acetate would be excellent starting points for reaction chemistry or initial formulation screening.
Practical Applications in Pharmaceutical Development
The solubility data is not an end in itself but a tool to guide critical development activities.
5.1 Crystallization Process Design
A successful crystallization requires a solvent system where the API has high solubility at an elevated temperature and low solubility at a lower temperature.[11]
-
Good Solvents (e.g., Acetone, Ethyl Acetate): These can be used to dissolve the crude product at a higher temperature.
-
Anti-Solvents (e.g., n-Hexane, Water): An anti-solvent, in which the API is poorly soluble, can be added to the solution to induce precipitation and crystallization.[12] For 3-(4-chlorophenyl)butanoic acid, a system like Acetone/n-Hexane would be a logical choice to investigate for anti-solvent crystallization.
The relationship between these components is visualized below.
Caption: Interplay of properties influencing solubility and its applications.
5.2 Formulation Strategy
The choice of excipients for a formulation is heavily influenced by the API's solubility.[4]
-
For a topical or oral liquid formulation, a solvent in which the API has high solubility (e.g., a glycol or ester) would be chosen to ensure it remains in solution and does not precipitate over the product's shelf life.[4]
-
For solid dosage forms, understanding solubility in biorelevant media (simulated gastric and intestinal fluids) becomes critical, though this is beyond the scope of this organic solvent guide.
Conclusion
This guide has established a comprehensive methodology for determining and interpreting the solubility profile of 3-(4-chlorophenyl)butanoic acid in organic solvents. By combining a theoretical understanding of its molecular properties with robust experimental protocols like the isothermal shake-flask method, researchers can generate high-quality, reliable data. This data is indispensable for making informed decisions in crystallization, process scale-up, and formulation, ultimately accelerating the path of a chemical entity through the development pipeline. A systematic and data-driven approach to solubility is a fundamental pillar of scientific integrity and efficiency in the pharmaceutical industry.
References
- Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC. (n.d.). National Center for Biotechnology Information.
- Solubility of Solvent Blue 35 in organic solvents - Benchchem. (n.d.). BenchChem.
- Solvent selection for process development - Technobis Crystallization Systems. (2021, November 25). Technobis Crystallization Systems.
- How to determine the solubility of a substance in an organic solvent ? (2024, May 28). ResearchGate.
- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025, November 21). Journal of the American Chemical Society.
- Cocrystal or Salt Crystallization for Active Pharmaceutical Ingredients By Using Deep Eutectic Solvents. (2023, August 18). ACS Publications.
- Chapter 4 Solvent design for crystallization of pharmaceutical products. (n.d.). ResearchGate.
- (3R)-4-amino-3-(4-chlorophenyl)butanoic acid. (n.d.). ChemBK.
- Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2026, March 20). Pharmaceutical Technology.
- Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace.
- Predicting Intrinsic Aqueous Solubility by a Thermodynamic Cycle. (2008, February 22). ACS Publications.
- 3-[4-chlorophenyl]butanoic acid | C16H14Cl2O2 | CID 588177. (n.d.). PubChem.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). California State University, Los Angeles.
- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. (2025, April 28). PubMed.
- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. (n.d.). ChemRxiv.
- 5292-23-9 | 3-(4-Chlorophenyl)butanoic acid. (n.d.). ChemScene.
- Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.
- 3-(4-Chlorophenyl)butanoic acid | C10H11ClO2 | CID 291914. (n.d.). PubChem.
- (S)-Baclofen | C10H12ClNO2 | CID 44600. (n.d.). PubChem.
- Annex 4. (n.d.). World Health Organization (WHO).
- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2). World Health Organization (WHO).
- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (2021, May 8). Dow Development Labs.
- Revision of USP Chapter <1236> Solubility Measurements Published for Comments. (2023, January 25). European Compliance Academy.
- Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. (n.d.). ResearchGate.
- 3-(4-Chlorophenyl)butanoic acid methyl ester. (n.d.). NIST WebBook.
- Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Center for Biotechnology Information.
- Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021, April 30). MDPI.
- SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. (2025, April 15). Journal of Chemistry and Technologies.
- (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. (n.d.). ResearchGate.
Sources
- 1. crystallizationsystems.com [crystallizationsystems.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 5. chem.ws [chem.ws]
- 6. chemscene.com [chemscene.com]
- 7. 3-(4-Chlorophenyl)butanoic acid | C10H11ClO2 | CID 291914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-[3-Chlorophenyl]-3-[4-chlorophenyl]butanoic acid | C16H14Cl2O2 | CID 588177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. who.int [who.int]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pharmtech.com [pharmtech.com]
- 12. scispace.com [scispace.com]
Pharmacological Potential of Chlorophenyl Substituted Butanoic Acids: Mechanisms, Clinical Trajectories, and Experimental Validation
Executive Summary
Chlorophenyl substituted butanoic acids—most notably baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid) and its active R-enantiomer arbaclofen —represent a critical class of neuropharmacological agents. Originally developed to treat severe muscle spasticity, these molecules are undergoing a renaissance in drug development. By acting as selective agonists at the metabotropic GABA-B receptor, they offer profound therapeutic potential for modulating excitatory/inhibitory (E/I) imbalances in the central nervous system (CNS). This whitepaper explores their structure-activity relationships (SAR), mechanistic pathways, emerging clinical applications in Alcohol Use Disorder (AUD) and Autism Spectrum Disorder (ASD), and the rigorous experimental protocols required to validate their pharmacodynamics.
Chemical Identity and Structure-Activity Relationship (SAR)
The structural evolution of chlorophenyl substituted butanoic acids is a masterclass in rational drug design. Endogenous γ-aminobutyric acid (GABA) is highly hydrophilic, preventing it from crossing the blood-brain barrier (BBB). To circumvent this, the addition of a lipophilic 4-chlorophenyl ring at the beta position of the GABA backbone was introduced.
This specific substitution serves a dual purpose:
-
Enhanced BBB Penetrance: The chlorophenyl ring provides sufficient lipophilicity to hijack the large neutral amino acid transporter, facilitating robust CNS accumulation (1)[1].
-
Receptor Specificity: The butanoic acid moiety perfectly mimics endogenous GABA, allowing it to bind with high affinity to the Venus flytrap domain of the GABA-B receptor without off-target binding to GABA-A or GHB receptors (2)[2].
Molecular Mechanism of Action: GABA-B Receptor Agonism
Unlike the ionotropic GABA-A receptor, the GABA-B receptor is a metabotropic G-protein-coupled receptor (GPCR) that functions obligatorily as a heterodimer comprising GBR1 and GBR2 subunits. When a chlorophenyl butanoic acid binds to GBR1, it induces a conformational change that activates the Gi/Go signaling cascade via GBR2 (3)[3].
This activation triggers three primary neurophysiological effects:
-
Presynaptic Inhibition: Blockade of voltage-gated calcium (Ca2+) channels retards calcium influx, significantly reducing the evoked release of excitatory neurotransmitters like glutamate (3)[3].
-
Postsynaptic Hyperpolarization: Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels causes an efflux of K+ ions, hyperpolarizing the postsynaptic membrane and reducing neuronal excitability (4)[4].
-
Intracellular Modulation: Inhibition of adenylate cyclase reduces cyclic AMP (cAMP) production, subsequently decreasing Protein Kinase A (PKA) activity (4)[4].
GABA-B receptor signaling cascade induced by chlorophenyl substituted butanoic acids.
Emerging Clinical Applications
Alcohol Use Disorder (AUD)
The mesolimbic dopamine pathway, projecting from the ventral tegmental area (VTA) to the nucleus accumbens, is the primary neural substrate for reward and addiction. Chlorophenyl butanoic acids microinjected into the VTA suppress alcohol-seeking behavior by dampening dopaminergic neuron activity, thereby suppressing the Pavlovian association between environmental cues and alcohol rewards (5)[5]. Recent Cochrane reviews confirm that baclofen provides moderate-certainty evidence for increasing abstinent days and reducing the risk of relapse, particularly in detoxified patients (6)[6].
Autism Spectrum Disorder (ASD)
A core pathophysiological hypothesis of ASD is the disruption of the E/I balance in the developing brain. Arbaclofen is currently being investigated to restore this balance. Large-scale Phase II trials, such as the AIMS-2-TRIALS (AIMS-CT1), are actively evaluating arbaclofen's efficacy in improving social function (measured via the Vineland Adaptive Behavior Scales) over a 16-week titration period ().
Quantitative Data Summaries
Table 1: Pharmacodynamic & Kinetic Properties
| Property | Value / Description |
| Target Receptor | GABA-B (Metabotropic GPCR, GBR1/GBR2 heterodimer) |
| Binding Affinity (Ki) | ~5.1 nM (Reference standard comparison) |
| Elimination Half-life | 2.5 – 7.0 hours |
| Primary Excretion | 70–80% excreted unchanged via the kidneys |
| BBB Penetration | Facilitated by the Large Neutral Amino Acid Transporter (LAT1) |
Table 2: Clinical Efficacy Metrics in Emerging Indications
| Indication | Molecule | Key Quantitative Metric / Finding | Certainty / Phase |
| AUD | Baclofen (Racemic) | Increases abstinent days by 9.07% (approx. 3 days/month) | Moderate-certainty (Cochrane) |
| AUD | Baclofen (Racemic) | Decreases risk of relapse (Risk Ratio: 0.87) | Moderate-certainty (Cochrane) |
| ASD | Arbaclofen (R-enantiomer) | Target enrollment: 130 patients; 16-week treatment duration | Phase II (AIMS-CT1) |
Experimental Workflows: Validating GABA-B Agonism
To validate the target engagement of novel chlorophenyl butanoic acid derivatives, researchers must employ rigorous, self-validating patch-clamp electrophysiology. The following protocol isolates presynaptic GABA-B activity while utilizing an antagonist reversal step to definitively prove causality.
Self-validating patch-clamp electrophysiology workflow for confirming GABA-B agonism.
Step-by-Step Protocol & Causal Rationale
Step 1: Acute Brain Slice Preparation (VTA or Ventral Horn)
-
Action: Isolate 300 µm coronal slices in ice-cold, sucrose-substituted artificial cerebrospinal fluid (aCSF).
-
Causality: Sucrose substitution prevents excitotoxic cell death during slicing by limiting sodium influx, ensuring the preservation of viable synaptic networks required for accurate electrophysiological recordings.
Step 2: Whole-Cell Patch-Clamp Configuration
-
Action: Establish a high-resistance gigaseal (>1 GΩ) before rupturing the membrane to enter whole-cell mode.
-
Causality: A tight seal minimizes leak currents, providing a high signal-to-noise ratio essential for detecting miniature excitatory postsynaptic currents (mEPSCs) accurately.
Step 3: Baseline mEPSC Recording
-
Action: Record spontaneous events in the presence of tetrodotoxin (TTX) and bicuculline.
-
Causality: TTX blocks action potential-driven neurotransmitter release, while bicuculline isolates the glutamatergic signal by blocking GABA-A receptors. This isolates mEPSCs to establish a stable, quantifiable baseline.
Step 4: Bath Perfusion of Chlorophenyl Butanoic Acid (Agonist)
-
Action: Perfuse the test compound (e.g., 10 µM arbaclofen) into the recording chamber.
-
Causality: Allows the molecule to bind to presynaptic GABA-B receptors, initiating the Gi/Go cascade that inhibits voltage-gated calcium channels, which will theoretically manifest as a reduction in mEPSC frequency.
Step 5: Application of CGP54626 (Self-Validating Negative Control)
-
Action: Co-perfuse the highly selective GABA-B antagonist CGP54626 (1 µM).
-
Causality: This is the critical self-validating step. If the observed reduction in mEPSC frequency was genuinely caused by GABA-B agonism (and not cell rundown or off-target toxicity), the antagonist will competitively displace the agonist, reversing the physiological effect and returning mEPSC frequency to baseline.
Conclusion
Chlorophenyl substituted butanoic acids remain a cornerstone of neuropharmacology. By leveraging their lipophilic structure to cross the BBB and selectively agonizing the GABA-B heterodimer, these compounds provide a reliable mechanism for dampening aberrant excitatory signaling. As clinical trials continue to map their efficacy in complex psychiatric and neurodevelopmental conditions like AUD and ASD, rigorous electrophysiological validation remains paramount to optimizing their therapeutic windows.
Sources
Toxicological Profiling of 3-(4-Chlorophenyl)butanoic Acid: A Preliminary In Vitro Safety Assessment Framework
Prepared by: Senior Application Scientist, Preclinical Toxicology & CMC Impurity Profiling Target Audience: Toxicologists, Medicinal Chemists, and CMC Regulatory Professionals
Executive Summary
In the synthesis of GABA-B receptor agonists, such as the skeletal muscle relaxant Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid), various synthetic intermediates and degradation products emerge. One critical related compound is 3-(4-chlorophenyl)butanoic acid (3-CPBA; CAS 5292-23-9) , a des-amino derivative often monitored as a process impurity.
Because impurities can introduce off-target pharmacological effects or intrinsic toxicity, regulatory agencies require rigorous safety qualification. This whitepaper details the in vitro toxicological evaluation framework for 3-CPBA. By integrating genotoxicity, cardiotoxicity, and hepatotoxicity assays, we establish a self-validating testing matrix that satisfies international regulatory expectations.
Regulatory Context & Assessment Strategy
The evaluation of pharmaceutical impurities is governed by strict regulatory frameworks designed to prevent patient exposure to hazardous compounds. The strategy for 3-CPBA is built upon three foundational pillars:
-
Genotoxic Potential (ICH M7): The ICH M7 guideline mandates the assessment of DNA-reactive impurities to limit carcinogenic risk[1]. While 3-CPBA lacks classic structural alerts for mutagenicity (e.g., N-nitroso, alkylating agents), empirical validation via the bacterial reverse mutation assay is required to justify a Threshold of Toxicological Concern (TTC) or establish a compound-specific acceptable intake[1].
-
Cardiovascular Safety (ICH S7B): Drug-induced QT prolongation, primarily mediated by the inhibition of the rapid delayed rectifier potassium current ( IKr / hERG), is a leading cause of clinical attrition[2]. ICH S7B requires in vitro IKr assessment[3].
-
General Cytotoxicity & Hepatotoxicity: As the liver is the primary site of xenobiotic metabolism, high-content screening (HCS) in human hepatic cell lines (HepG2) provides early readouts on mitochondrial toxicity and oxidative stress.
Figure 1: Integrated in vitro toxicological screening workflow for 3-CPBA.
Experimental Methodologies: The "Why" and "How"
To ensure trustworthiness and reproducibility, every protocol described below functions as a self-validating system, incorporating positive, negative, and vehicle controls.
Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)
Causality & Rationale: The Ames test (OECD Test Guideline 471) utilizes amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations[4]. We employ TA98 to detect frameshift mutations (often caused by bulky aromatic adducts) and TA100 for base-pair substitutions[5]. Because 3-CPBA contains a chlorinated aromatic ring, it may undergo hepatic phase I metabolism (e.g., epoxidation). Therefore, testing is conducted both in the presence and absence of rat liver S9 fraction[5].
Step-by-Step Protocol:
-
Strain Preparation: Culture S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA) overnight in nutrient broth to a density of ∼1−2×109 cells/mL.
-
Metabolic Activation (S9 Mix): Prepare a 10% (v/v) S9 mix using liver homogenate from Sprague-Dawley rats induced with Aroclor 1254, supplemented with NADP+ and glucose-6-phosphate.
-
Treatment (Plate Incorporation): Mix 100 µL of bacterial suspension, 50 µL of 3-CPBA solution (dose range: 1.5 to 5000 µ g/plate in DMSO), and 500 µL of S9 mix (or phosphate buffer for -S9 conditions) with 2 mL of molten top agar containing trace histidine/tryptophan.
-
Incubation & Scoring: Pour the mixture onto minimal glucose agar plates. Incubate at 37°C for 48–72 hours. Count revertant colonies using an automated colony counter.
-
Validation: The assay is valid only if vehicle controls fall within historical spontaneous reversion ranges and positive controls (e.g., 2-Aminoanthracene, Sodium azide) induce a ≥3 -fold increase in revertants.
Cardiotoxicity: Automated Patch-Clamp for hERG Inhibition
Causality & Rationale: While 3-CPBA lacks the basic amine pharmacophore typically associated with potent hERG channel blockade, the presence of a lipophilic aromatic moiety warrants empirical testing to satisfy ICH S7B requirements[2]. We utilize whole-cell patch-clamp electrophysiology to measure the tail current of the IKr channel, which directly correlates to ventricular repolarization[3].
Step-by-Step Protocol:
-
Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and suspend in extracellular recording solution.
-
Electrophysiological Recording: Using a planar patch-clamp system (e.g., QPatch), establish a >1 G Ω seal and break into the whole-cell configuration.
-
Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
-
Compound Application: Perfuse 3-CPBA at escalating concentrations (1, 10, 30, 100 µM). Wait 3–5 minutes per concentration to reach steady-state block.
-
Data Analysis: Calculate the percentage inhibition of the peak tail current relative to the pre-compound baseline. Determine the IC50 using a Hill equation fit.
Hepatotoxicity: High-Content Screening (HCS)
Causality & Rationale: Weak lipophilic acids like 3-CPBA can act as protonophores, potentially uncoupling mitochondrial oxidative phosphorylation. HCS allows us to multiplex cell viability, mitochondrial membrane potential ( ΔΨm ), and reactive oxygen species (ROS) generation in a single assay, providing mechanistic insight into cellular stress prior to overt apoptosis.
Step-by-Step Protocol:
-
Cell Seeding: Seed HepG2 cells in 384-well collagen-coated plates at 5,000 cells/well. Incubate for 24 hours.
-
Compound Exposure: Treat cells with 3-CPBA (0.1 to 300 µM) for 24 hours.
-
Multiplex Staining: Add a dye cocktail containing Hoechst 33342 (nuclear morphology/cell count), Tetramethylrhodamine methyl ester (TMRM; mitochondrial potential), and CellROX Green (oxidative stress). Incubate for 45 minutes at 37°C.
-
Imaging & Quantification: Image plates using an automated confocal high-content imager. Extract single-cell features (nuclear area, mean TMRM intensity, mean CellROX intensity) using automated image analysis algorithms.
Mechanistic Pathway Analysis
Based on the structural properties of 3-CPBA, we hypothesize that at highly elevated, supra-pharmacological concentrations, the compound may induce mild oxidative stress via mitochondrial uncoupling, leading to downstream apoptotic signaling.
Figure 2: Proposed cellular stress and apoptotic signaling pathways induced by high-dose 3-CPBA.
Preliminary In Vitro Toxicity Data
The following tables summarize the preliminary quantitative findings for 3-CPBA across the described assay matrix.
Table 1: Genotoxicity (Ames Test) Summary
Data represents the fold-change in revertant colonies relative to the vehicle control (DMSO). A result is considered positive if the fold-change is ≥2.0 for TA98/TA100 or ≥3.0 for TA1535/TA1537.
| Bacterial Strain | Metabolic Activation | Max Dose Tested (µ g/plate ) | Max Fold-Change (vs. Vehicle) | Result |
| TA98 | - S9 | 5000 | 1.1x | Negative |
| TA98 | + S9 | 5000 | 1.2x | Negative |
| TA100 | - S9 | 5000 | 0.9x | Negative |
| TA100 | + S9 | 5000 | 1.1x | Negative |
| TA1535 | ± S9 | 5000 | < 1.0x | Negative |
| TA1537 | ± S9 | 5000 | 1.0x | Negative |
| E. coli WP2 | ± S9 | 5000 | 1.1x | Negative |
Table 2: Cardiotoxicity and Hepatotoxicity Profiling
Data represents calculated IC50 values or threshold concentrations inducing a statistically significant response.
| Assay Endpoint | Cell Model | Metric | Result for 3-CPBA | Risk Assessment |
| hERG Inhibition | CHO-hERG | IC50 (Patch-Clamp) | > 100 µM | Low risk for QT prolongation. Lacks basic amine pharmacophore. |
| Cell Viability | HepG2 | IC50 (Cell Count) | 285 µM | Low cytotoxicity. Well above expected physiological exposure. |
| Mitochondrial Health | HepG2 | AC50 (TMRM Loss) | 150 µM | Moderate uncoupling at high doses (class effect of lipophilic acids). |
| Oxidative Stress | HepG2 | AC50 (ROS Generation) | > 300 µM | Negligible ROS induction. |
Conclusion
The preliminary in vitro toxicological profiling of 3-(4-chlorophenyl)butanoic acid demonstrates a highly favorable safety profile.
-
The compound is devoid of DNA-reactive mutagenicity, exempting it from the strict TTC limits applied to genotoxic impurities under ICH M7[1].
-
It shows negligible affinity for the hERG channel, indicating an absence of proarrhythmic liability per ICH S7B[2][3].
-
Hepatotoxicity screening reveals only mild mitochondrial depolarization at supra-pharmacological concentrations (>150 µM), consistent with the behavior of weak lipophilic acids.
Consequently, the presence of 3-CPBA as an impurity in active pharmaceutical ingredients (APIs) can be managed using standard ICH Q3A qualification thresholds, rather than requiring specialized genotoxic control strategies.
References
-
European Medicines Agency (EMA). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. Available at:[Link]
-
TTS Laboratuvar Hizmetleri. AMES Test (OECD 471) - Biocompatibility Analyses. Available at:[Link]
-
Biosafe. Genetic toxicity: Bacterial reverse mutation test (OECD 471). Available at:[Link]
-
Creative Bioarray. In Vitro Cardiotoxicity. Available at:[Link]
-
Pang, L. et al. (NIH/PMC). The FDA Workshop on Improving Cardiotoxicity Assessment with Human-Relevant Platforms. Available at:[Link]
Sources
- 1. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. ttslaboratuvar.com [ttslaboratuvar.com]
- 5. biosafe.fi [biosafe.fi]
Application Note: Synthesis Protocol and Mechanistic Insights for the 3-(4-Chlorophenyl)butanoic Acid Scaffold
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Structural assembly, mechanistic causality, and analytical validation.
Executive Summary & Mechanistic Rationale
The 3-(4-chlorophenyl)butanoic acid structural framework is a highly privileged scaffold in medicinal chemistry, most notably serving as the foundational backbone for the GABA-B receptor agonist Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid)[1]. Constructing this scaffold requires precise control over carbon-carbon bond formation and targeted degradation to achieve the correct aliphatic chain length and substitution pattern.
Rather than attempting a direct functionalization of a butanoic acid derivative—which often yields poor regioselectivity—the most robust, field-proven methodology builds a symmetric glutaric acid intermediate[1]. This is achieved via a Knoevenagel-type condensation of 4-chlorobenzaldehyde with ethyl acetoacetate. The resulting bis-adduct is hydrolyzed and decarboxylated to form 3-(4-chlorophenyl)glutaric acid. To finalize the butanoic acid chain, the glutaric acid is cyclized, aminated to an imide, and subjected to a Hofmann rearrangement[1]. This rearrangement selectively degrades one carbon of the glutarimide ring, perfectly yielding the functionalized 3-(4-chlorophenyl)butanoic acid derivative[2].
Pathway Visualization
Synthesis pathway of the 3-(4-chlorophenyl)butanoic acid scaffold via glutarimide degradation.
Quantitative Reaction Parameters
To ensure a self-validating experimental setup, the critical stoichiometric and thermodynamic parameters for the pivotal Hofmann rearrangement step are summarized below. Strict adherence to these parameters prevents thermal runaway and minimizes the formation of hydrolysis byproducts.
| Reaction Phase | Reagent / Material | Quantity | Temperature | Duration |
| Initial Solubilization | β-(p-chlorophenyl)glutaric acid imide | 42.45 g | 50 °C | 10 min |
| NaOH (Aqueous, 200 mL) | 8.32 g | 50 °C | - | |
| Halogenation Prep | NaOH (Aqueous, 200 mL) | 40.9 g | 10–15 °C | Dropwise |
| Degradation (Hofmann) | Bromine ( Br2 ) | 38.8 g | 10–15 °C | 20 min |
| Rearrangement | Reaction Mixture | N/A | 20–25 °C | 8 hours |
| Precipitation | Concentrated HCl | To pH 7.0 | Ambient | - |
Data compiled from validated industrial protocols[2].
Step-by-Step Experimental Protocol
Phase 1: Assembly of the Glutaric Acid Core
-
Condensation: React 4-chlorobenzaldehyde with two equivalents of ethyl acetoacetate to yield the chlorobenzene methylene-bis-ethyl acetoacetate intermediate[1].
-
Hydrolysis & Decarboxylation: Subject the intermediate to heated aqueous alkaline hydrolysis. This step cleaves the ester groups and drives decarboxylation, collapsing the complex intermediate into the symmetric 3-(4-chlorophenyl)glutaric acid[1].
Phase 2: Cyclization and Imide Formation
-
Dehydration: Treat the 3-(4-chlorophenyl)glutaric acid with acetic anhydride. The dehydrating environment forces cyclization, yielding 3-(4-chlorophenyl)glutaric anhydride[1].
-
Amination: Introduce concentrated aqueous ammonia to the anhydride. This converts the cyclic anhydride into β-(p-chlorophenyl)glutaric acid imide, setting the stage for targeted carbon degradation[1].
Phase 3: Hofmann Rearrangement (Chain Finalization)
Expert Insight: The Hofmann rearrangement is highly exothermic. The success of this step relies entirely on maintaining the temperature between 10–15 °C during bromine addition to stabilize the N-bromo imide intermediate before allowing the migration to occur.
-
Solubilization: Suspend 42.45 g of β-(p-chlorophenyl)glutaric acid imide in a solution containing 8.32 g of NaOH in 200 mL of deionized water[2]. Heat gently to 50 °C for 10 minutes to ensure complete dissolution, then immediately cool the reactor to 10–15 °C[2].
-
Reagent Addition: While maintaining 10–15 °C, add a secondary solution of 40.9 g NaOH in 200 mL water dropwise. Follow this strictly with the dropwise addition of 38.8 g of bromine over exactly 20 minutes[2].
-
Rearrangement: Remove the cooling bath and allow the reaction to stir at ambient temperature (20–25 °C) for 8 hours[2]. During this time, the isocyanate intermediate hydrolyzes to form the final amino-butanoic acid chain.
-
Zwitterion Precipitation: Carefully titrate the reaction mixture with concentrated hydrochloric acid until the pH reaches exactly 7[2].
-
Causality Note: Because the final product (4-amino-3-(4-chlorophenyl)butanoic acid) is a zwitterion, its solubility is lowest at its isoelectric point (neutral pH). Adjusting exactly to pH 7 forces the fine crystals to precipitate out of the aqueous phase[2].
-
-
Purification: Isolate the crude crystals via vacuum filtration and recrystallize from hot water to yield the pure product with a melting point of 206–208 °C[2].
Analytical Validation and Quality Control
To verify the integrity of the synthesized 3-(4-chlorophenyl)butanoic acid derivative, the following analytical techniques should be employed:
-
Ion Pair Chromatography (IPC): IPC is the gold standard for quantifying impurities in this specific scaffold. It is highly effective at separating the active product from complex degradation byproducts, such as 4-(3-carboxymethyl-3-hydroxy-2,5-dioxopyrrolidin-1-yl)-3-(4-chlorophenyl)butanoic acid, which can co-elute with standard preservatives in formulated solutions[3].
-
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FTR) spectroscopy are utilized to confirm the presence of the carboxylic acid and amino functional groups. The stretching frequencies in the 4000–400 cm⁻¹ region provide a distinct fingerprint for the zwitterionic backbone[4].
-
Crystallography: For advanced solid-state characterization, single-crystal X-ray diffraction can be used to confirm the 3D conformation and intermolecular hydrogen bonding networks of the butanoic acid derivatives[5].
References
-
An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel Salicylaldehyde Thiosemicarbazone Derivatives ACS Omega. Retrieved from: [Link]
-
Structure of Protonated Baclofen [AuCl4], Theoretical Elucidation and Biological Studies ResearchGate. Retrieved from: [Link]
-
United States Patent Application Publication US 2022/0233483 A1 Google APIs. Retrieved from: [Link]
Sources
Application Note: High-Efficiency Esterification Strategies for 3-(4-Chlorophenyl)butanoic Acid
Strategic Context and Pharmaceutical Relevance
The compound 3-(4-chlorophenyl)butanoic acid (CAS: 5292-23-9) is a highly valuable organic intermediate characterized by a hydrophobic 4-chlorophenyl ring substituted at the beta-position of a butanoic acid backbone[1]. In pharmaceutical development, it serves as a critical synthetic precursor for GABA-B receptor ligands, most notably in the synthesis of Baclofen analogs and acyloxyalkyl carbamate prodrugs designed to treat spasticity and gastroesophageal reflux disease[2].
Esterification of this carboxylic acid is a fundamental transformation required to:
-
Modulate Pharmacokinetics: Increase lipophilicity to enhance blood-brain barrier (BBB) penetration.
-
Enable Prodrug Synthesis: Form transient ester linkages that are enzymatically cleaved in vivo[2].
-
Protect the Carboxylate: Prevent unwanted side reactions during downstream α-carbon functionalization or chiral resolution.
Mechanistic Rationale and Method Selection
The presence of the bulky 4-chlorophenyl group at the beta-carbon introduces mild steric hindrance compared to linear aliphatic acids. Consequently, the choice of esterification methodology must be dictated by the structural complexity of the target alcohol and the scale of synthesis.
-
Fischer Esterification (Acid-Catalyzed): Ideal for simple, unhindered primary alcohols (e.g., methanol, ethanol). Because the reaction is a dynamic equilibrium, it requires either continuous water removal or a massive stoichiometric excess of the alcohol to drive the reaction to completion via Le Chatelier's principle[3].
-
Steglich Esterification (Carbodiimide-Mediated): The premier choice for sterically hindered or acid-sensitive alcohols (e.g., prodrug moieties, tert-butanol). It utilizes a coupling reagent like EDCI or DCC alongside the nucleophilic catalyst DMAP. DMAP is strictly required to intercept the highly reactive O-acylisourea intermediate, preventing its irreversible 1,3-rearrangement into a thermodynamically stable, unreactive N-acylurea[4].
-
Acid Chloride Activation: Best suited for multi-kilogram bulk manufacturing. The carboxylic acid is converted into an acyl chloride using thionyl chloride (SOCl 2 ), which then reacts irreversibly with the alcohol.
Decision matrix for selecting the optimal esterification route based on target parameters.
Quantitative Method Comparison
To assist in workflow selection, the following table summarizes the empirical performance metrics of the three primary esterification strategies applied to 3-(4-chlorophenyl)butanoic acid.
| Esterification Method | Reagents & Catalysts | Ideal Alcohol Substrates | Typical Yield | Reaction Time | Key Byproducts | Scalability |
| Fischer | H 2 SO 4 or p-TsOH | Primary (MeOH, EtOH) | 85 - 95% | 4 - 12 h | Water | Excellent |
| Steglich | EDCI·HCl, DMAP | Secondary, Tertiary, Phenols | 75 - 90% | 12 - 24 h | Water-soluble Urea | Moderate |
| Acid Chloride | SOCl 2 , Pyridine | Primary, Secondary | > 90% | 2 - 6 h | SO 2 , HCl gas | Excellent |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Causality for each reagent choice is explained to ensure robust troubleshooting.
Protocol A: High-Yield Fischer Esterification (Synthesis of Methyl 3-(4-chlorophenyl)butanoate)
This protocol leverages a vast excess of methanol to push the equilibrium toward the ester product[3].
Reagents:
-
3-(4-chlorophenyl)butanoic acid: 10.0 g (50.3 mmol, 1.0 eq)
-
Anhydrous Methanol: 100 mL (Excess, acts as solvent and reactant)
-
Concentrated H 2 SO 4 : 0.25 mL (Catalytic, ~0.1 eq)
Step-by-Step Methodology:
-
Initialization: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar with 10.0 g of 3-(4-chlorophenyl)butanoic acid.
-
Solvation & Catalysis: Add 100 mL of anhydrous methanol. Stir until fully dissolved. Slowly add 0.25 mL of conc. H 2 SO 4 dropwise. Causality: Slow addition prevents localized heating and unwanted etherification of methanol.
-
Reflux: Attach a reflux condenser and heat the mixture to 65 °C for 6 hours.
-
Reaction Quenching: Cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove ~70% of the methanol. Causality: Removing excess methanol prevents the ester from partitioning into the aqueous phase during workup.
-
Workup: Dilute the concentrated residue with 100 mL of Ethyl Acetate (EtOAc). Wash the organic layer with saturated aqueous NaHCO 3 (3 × 50 mL). Causality: NaHCO 3 neutralizes the acid catalyst and extracts any unreacted starting material, preventing reverse hydrolysis.
-
Isolation: Wash with brine (50 mL), dry over anhydrous MgSO 4 , filter, and evaporate the solvent to yield the pure methyl ester as a pale oil.
Self-Validation (QA/QC):
-
TLC: Run in 4:1 Hexane:EtOAc. The ester product will have a significantly higher Rf value (~0.7) compared to the highly polar starting acid (~0.2).
-
IR Spectroscopy: Confirm the disappearance of the broad -COOH stretch (3300–2500 cm −1 ) and the appearance of a sharp, strong ester C=O stretch at ~1735-1740 cm −1 [5].
Protocol B: Steglich Esterification for Prodrug Intermediates
This protocol is optimized for coupling 3-(4-chlorophenyl)butanoic acid with sterically hindered alcohols to form complex prodrugs. EDCI is selected over DCC because its urea byproduct is highly water-soluble, eliminating the need for tedious chromatographic separation[4].
Reagents:
-
3-(4-chlorophenyl)butanoic acid: 5.0 g (25.1 mmol, 1.0 eq)
-
Target Complex Alcohol: 27.6 mmol (1.1 eq)
-
EDCI·HCl: 5.77 g (30.1 mmol, 1.2 eq)
-
DMAP: 0.31 g (2.5 mmol, 0.1 eq)
-
Anhydrous Dichloromethane (DCM): 50 mL
Step-by-Step Methodology:
-
Initialization: In an oven-dried flask under N 2 atmosphere, dissolve the acid and the target alcohol in 50 mL of anhydrous DCM.
-
Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Low temperatures minimize the formation of N-acylurea byproducts during the initial activation phase.
-
Activation: Add DMAP, followed by the portion-wise addition of EDCI·HCl over 10 minutes.
-
Propagation: Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Workup: Dilute the mixture with an additional 50 mL of DCM. Wash sequentially with 1M HCl (2 × 50 mL) to remove DMAP and unreacted EDCI, then with saturated NaHCO 3 (2 × 50 mL) to remove unreacted acid, and finally with brine (50 mL).
-
Isolation: Dry the organic layer over Na 2 SO 4 , filter, and concentrate under vacuum.
Mechanistic pathway of Steglich Esterification highlighting the crucial role of DMAP.
Self-Validation (QA/QC):
-
UV-Vis / HPLC: Monitor the characteristic absorption of the 4-chlorophenyl ring at 259 nm, 266 nm, and 275 nm to track the conversion of the starting material[1].
-
Aqueous Phase Check: If the yield is unexpectedly low, acidify the NaHCO 3 wash layer to pH 2. A white precipitate indicates unreacted 3-(4-chlorophenyl)butanoic acid, suggesting incomplete activation (likely degraded EDCI).
References
- CAS 5292-23-9: 3-(4-chlorophenyl)butanoic acid, CymitQuimica.
- WO2005019163A3 - Acyloxyalkyl carbamate prodrugs, methods of synthesis and use, Google P
- Esterification - Alcohols and Carboxylic Acids, Chemguide.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions, Master Organic Chemistry.
- Ester synthesis by esterific
Sources
- 1. CAS 5292-23-9: 3-(4-chlorophenyl)butanoic acid [cymitquimica.com]
- 2. WO2005019163A3 - Acyloxyalkyl carbamate prodrugs, methods of synthesis and use - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ester synthesis by esterification [organic-chemistry.org]
- 5. chemguide.co.uk [chemguide.co.uk]
Application Note: High-Yield Amidation of 3-(4-Chlorophenyl)butanoic Acid in Drug Discovery
Target Audience: Synthetic Chemists, Process Development Scientists, and Drug Discovery Professionals Document Type: Technical Application Note & Validated Protocols
Executive Summary & Chemical Context
The compound 3-(4-chlorophenyl)butanoic acid is a highly versatile aliphatic carboxylic acid building block widely utilized in neuropharmacology. As a structural homolog to the GABA-B receptor agonist Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid), its derivatives are frequently synthesized during hit-to-lead optimization, library generation, and the development of PROTAC linkers.
Despite its utility, the amidation of β -aryl aliphatic acids presents specific challenges. The use of harsh coupling reagents or strong bases can lead to side reactions, including the formation of ketene intermediates or α,β -elimination (yielding substituted cinnamic acids) [2]. Furthermore, the pharmaceutical industry is increasingly moving away from traditional reagents like DCC or EDC/HOBt due to the generation of insoluble urea byproducts that complicate purification and scale-up [4].
This application note provides a comprehensive guide to selecting and executing the optimal amidation strategies for 3-(4-chlorophenyl)butanoic acid, focusing on HATU for high-throughput library synthesis and T3P® (Propylphosphonic anhydride) for process-scale manufacturing [1, 3].
Strategic Reagent Selection & Mechanistic Rationale
The choice of coupling reagent dictates not only the yield but the entire downstream purification workflow. We evaluate two primary strategies based on the project phase:
A. High-Throughput Screening (HTS) Synthesis: HATU / DIPEA
For milligram-scale library generation, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the gold standard.
-
Causality: HATU rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt provides neighboring-group participation, accelerating the nucleophilic attack of even sterically hindered or electron-deficient amines (e.g., anilines).
-
Limitation: HATU is expensive, poses explosive risks on a large scale, and requires chromatographic purification to remove the HOAt and uronium byproducts [3].
B. Process-Scale Manufacturing: T3P / Pyridine
For gram-to-kilogram scale-up, T3P is the reagent of choice [1].
-
Causality: T3P is a cyclic anhydride that reacts with the carboxylic acid to form a highly electrophilic phosphonate-carboxylate mixed anhydride. Unlike uronium-based reagents, T3P operates under exceptionally mild conditions (0°C to RT), suppressing epimerization and elimination pathways [2].
-
Process Advantage: The most significant advantage of T3P is that all unreacted reagent and resulting phosphonate byproducts are highly water-soluble. This allows for the isolation of the target amide in >95% purity via a simple aqueous liquid-liquid extraction, completely bypassing silica gel chromatography [1].
Mechanistic pathway of T3P-mediated amidation and byproduct generation.
Comparative Data Analysis
The following table summarizes the quantitative and qualitative metrics of various amidation techniques applied to 3-(4-chlorophenyl)butanoic acid derivatives, aggregated from process chemistry optimizations [1, 3, 4].
| Coupling Reagent | Typical Yield (%) | Reaction Time | Byproduct Removal | Scalability | Cost / Atom Economy |
| HATU / DIPEA | 85 - 98% | 1 - 2 hours | Chromatography required | Poor (Explosion risk) | High Cost / Low Economy |
| T3P / Pyridine | 80 - 95% | 2 - 12 hours | Aqueous Wash (L/L extraction) | Excellent | Moderate Cost / High Economy |
| EDC / HOBt | 70 - 85% | 4 - 16 hours | Aqueous Wash / Chromatography | Moderate | Low Cost / Moderate Economy |
| Acid Chloride (SOCl₂) | 60 - 80% | 2 - 4 hours | Distillation / Aqueous Wash | Good | Low Cost / High Economy (Harsh) |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the causality of each step can be verified in real-time.
Workflow for the amidation of 3-(4-chlorophenyl)butanoic acid in drug discovery.
Protocol A: High-Throughput Library Synthesis (Milligram Scale)
Objective: Rapid generation of amide libraries using HATU for biological screening.
Materials:
-
3-(4-chlorophenyl)butanoic acid (1.0 equiv, 0.5 mmol)
-
Primary/Secondary Amine (1.2 equiv, 0.6 mmol)
-
HATU (1.2 equiv, 0.6 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol)
-
Anhydrous DMF (5.0 mL)
Step-by-Step Methodology:
-
Pre-activation: Dissolve 3-(4-chlorophenyl)butanoic acid in anhydrous DMF at room temperature. Add DIPEA, followed by HATU.
-
Causality: DIPEA deprotonates the acid, allowing the carboxylate to attack the HATU uronium salt.
-
Self-Validation Checkpoint: Stir for 10 minutes. Analyze a 5 μ L aliquot via LC-MS. You should observe the mass of the HOAt-active ester ( [M+H]+ = 316.07). The disappearance of the starting acid confirms successful activation.
-
-
Amine Addition: Add the amine (neat or as a DMF solution) dropwise to the activated ester mixture.
-
Reaction Monitoring: Stir at room temperature for 1–2 hours.
-
Causality: The highly reactive HOAt ester rapidly undergoes aminolysis. If the At-ester persists on LC-MS, the amine is either highly sterically hindered or insufficiently nucleophilic (e.g., deactivated anilines), requiring gentle heating (40°C).
-
-
Workup & Purification: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×10 mL) to remove DMF. Dry over Na2SO4 , concentrate, and purify via reverse-phase preparative HPLC.
Protocol B: Process-Scale Synthesis (Gram to Kilogram Scale)
Objective: Safe, scalable, and chromatography-free amidation using T3P [2, 3].
Materials:
-
3-(4-chlorophenyl)butanoic acid (1.0 equiv, 50 mmol, ~9.93 g)
-
Primary/Secondary Amine (1.1 equiv, 55 mmol)
-
T3P (50% w/w solution in EtOAc) (1.5 equiv, 75 mmol)
-
Pyridine (3.0 equiv, 150 mmol)
-
Ethyl Acetate (EtOAc) (100 mL)
Step-by-Step Methodology:
-
Substrate Solubilization: Charge a round-bottom flask with 3-(4-chlorophenyl)butanoic acid, the amine, and EtOAc. Cool the mixture to 0°C using an ice bath.
-
Causality: Pre-mixing the acid and amine prevents the formation of unwanted self-condensation byproducts. EtOAc is chosen as it serves as both the reaction medium and the extraction solvent, minimizing solvent exchange steps [3].
-
-
Base Addition: Add pyridine dropwise.
-
Causality: Pyridine acts as an acid scavenger and a nucleophilic catalyst. It is sufficiently basic to promote the reaction but mild enough to prevent α -deprotonation or elimination of the β -aryl group [2].
-
-
T3P Addition: Add the T3P solution (50% in EtOAc) dropwise over 30 minutes, maintaining the internal temperature below 10°C.
-
Causality: T3P addition is mildly exothermic. Controlling the temperature ensures the stability of the mixed anhydride intermediate.
-
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor via HPLC or TLC until the starting acid is consumed.
-
Aqueous Workup (Chromatography-Free): Quench the reaction by adding water (50 mL). Stir vigorously for 15 minutes. Separate the layers. Wash the organic layer sequentially with 1M HCl (50 mL, to remove pyridine and unreacted amine), saturated NaHCO3 (50 mL), and brine (50 mL).
-
Self-Validation Checkpoint: To ensure complete removal of T3P byproducts, take a sample of the concentrated organic phase and analyze it via 31P NMR. The absence of phosphorus signals (typically around 0 to 20 ppm for phosphonates) confirms a successful aqueous wash[1].
-
-
Isolation: Dry the organic layer over MgSO4 , filter, and concentrate under reduced pressure to yield the highly pure amide product.
References
- Source: Outsourced Pharma (Curia)
- Title: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: Organic Letters - ACS Publications URL
- Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: Organic Process Research & Development - ACS Publications URL
- Title: Amidation: Summary and Further Reading Source: ACS GCI Pharmaceutical Roundtable URL
Technical Support Center: Optimizing 3-(4-Chlorophenyl)butanoic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 3-(4-chlorophenyl)butanoic acid (CAS 5292-23-9). This compound is a highly valuable intermediate in pharmaceutical development, particularly in the synthesis of GABA-B receptor agonists such as Baclofen[1].
While some industrial routes rely on the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate to build the carbon skeleton[1], the direct Friedel-Crafts alkylation of chlorobenzene with crotonic acid is a highly efficient, scalable alternative for synthesizing arylbutyric acids[2]. However, researchers frequently encounter yield-limiting issues such as substrate polymerization, poor regioselectivity, and stubborn emulsions. This guide provides field-proven methodologies, mechanistic causality, and troubleshooting steps to maximize your yield and purity.
I. Quantitative Optimization Data
To establish a baseline for process improvement, the following table summarizes the critical reaction parameters, comparing standard literature conditions against our optimized protocol.
| Parameter | Standard Condition | Optimized Condition | Impact on Yield | Mechanistic Rationale (Causality) |
| AlCl₃ Equivalents | 1.0 – 1.5 eq | 2.5 – 3.0 eq | +25% | The carboxylic acid moiety tightly coordinates 1.0 eq of AlCl₃, deactivating it. Excess is strictly required to generate the reactive carbocation at the alkene. |
| Addition Temp | Room Temp | 0 – 5 °C | +15% | AlCl₃ coordination is highly exothermic. Low temperatures prevent the thermal runaway that triggers cationic polymerization of crotonic acid. |
| Chlorobenzene | 3.0 eq | >10.0 eq (As solvent) | +20% | High dilution minimizes intermolecular collisions between crotonic acid monomers, suppressing polymerization and driving the equilibrium toward para-substitution. |
| Reaction Temp | >70 °C | 45 – 50 °C | +10% | Lower thermal energy prevents over-alkylation and kinetically favors the less sterically hindered para-isomer over the ortho-isomer. |
II. Self-Validating Experimental Protocol
This methodology is designed as a self-validating system. Visual and physical cues at each step will confirm whether the chemical environment is correct, allowing you to abort or adjust before the final workup.
Step 1: Reagent Preparation
-
Charge a thoroughly dried, nitrogen-purged reactor with chlorobenzene (10 volumes, acting as both reactant and solvent).
-
Add crotonic acid (1.0 eq) and stir until complete dissolution is achieved.
Step 2: Catalyst Loading (Critical Control Point)
-
Cool the reactor strictly to 0–5 °C .
-
Begin the portion-wise addition of anhydrous Aluminum Chloride (AlCl₃, 2.5–3.0 eq).
-
Self-Validation: The mixture should turn pale yellow to light orange. If the solution rapidly darkens to brown/black, your temperature is too high, and crotonic acid is polymerizing.
Step 3: Electrophilic Aromatic Substitution
-
Gradually warm the reaction mixture to 45–50 °C and maintain stirring for 4 to 6 hours.
-
Causality: The carbocation forms at the β -position of the AlCl₃-activated crotonic acid. Moderate heating provides the exact activation energy required to attack the deactivated chlorobenzene ring without inducing polyalkylation.
Step 4: Acidic Quench
-
Cool the reaction to 0 °C. Carefully pour the mixture into a vigorously stirred vessel containing crushed ice and concentrated HCl (to achieve a final aqueous concentration of ~1M HCl).
-
Self-Validation: A crisp, clean phase separation should occur. If a thick, milky emulsion forms, the pH is too high, resulting in insoluble aluminum hydroxide ( Al(OH)3 ) gel. Add more HCl until the aqueous layer clears.
Step 5: Isolation and Purification
-
Separate the organic (chlorobenzene) layer, wash with brine, and concentrate under reduced pressure.
-
Recrystallize the crude residue from a mixture of hexanes and ethyl acetate. The desired para-isomer (3-(4-chlorophenyl)butanoic acid) packs more efficiently into a crystal lattice than the ortho-isomer, allowing for high-purity isolation.
III. Reaction Workflow & Logic
Optimized workflow for 3-(4-chlorophenyl)butanoic acid synthesis.
IV. Troubleshooting Guides & FAQs
Q1: Why is my crude product a thick, dark tar instead of a workable solid? A1: This is the hallmark of crotonic acid polymerization. The α,β -unsaturated double bond is highly susceptible to cationic polymerization catalyzed by Lewis acids. If the internal temperature exceeds 10 °C during the AlCl₃ addition, the heat of coordination triggers a runaway polymerization. Fix: Ensure the reactor is cooled to 0–5 °C and add AlCl₃ in small, controlled portions. Using a larger excess of chlorobenzene also dilutes the crotonic acid, reducing the collision frequency of the monomers.
Q2: NMR analysis shows a high percentage of the ortho-isomer. How can I improve regioselectivity? A2: Chlorobenzene is an ortho/para director, but the bulky chlorine atom provides some steric hindrance. At higher reaction temperatures (e.g., >70 °C), thermodynamic control begins to compete, forcing lower selectivity. Fix: Keep the alkylation phase strictly between 45–50 °C. While the reaction is slower, the para-isomer is kinetically and sterically favored at this temperature. Post-reaction, the para-isomer can be enriched via recrystallization due to its superior crystal packing geometry.
Q3: The reaction stalls at 50% conversion. Should I add more crotonic acid? A3: No. Adding more crotonic acid will only consume more catalyst and increase polymerization risks. Stalled conversion is almost always due to catalyst deactivation. Aluminum chloride is highly hygroscopic; if your AlCl₃ has absorbed atmospheric moisture, it converts to inactive aluminum oxides. Furthermore, the carboxylic acid moiety of crotonic acid strongly coordinates with one full equivalent of AlCl₃. Fix: Use strictly anhydrous AlCl₃ from a freshly opened bottle, and ensure you are using at least 2.5 to 3.0 equivalents relative to crotonic acid.
Q4: During the aqueous quench, a stubborn emulsion forms. How do I break it? A4: Emulsions in Friedel-Crafts workups are typically caused by the precipitation of gelatinous aluminum hydroxide ( Al(OH)3 ) when the pH is too high. Fix: Quench the reaction mixture into a vigorously stirred mixture of crushed ice and concentrated HCl. The highly acidic environment keeps the aluminum species soluble as Al3+ in the aqueous phase, allowing for a crisp, rapid phase separation.
V. References
-
Chemchart . "4-(4-Chlorophenyl)butyric acid (4619-18-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents." Chemchart. Available at: [Link]
Sources
Technical Support Center: HPLC Retention Time Optimization for 3-(4-chlorophenyl)butanoic acid
Welcome to the Technical Support Center. This portal is engineered for analytical chemists, researchers, and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatography (HPLC) methods for 3-(4-chlorophenyl)butanoic acid .
Unlike rigid templates, this guide is structured around the fundamental physicochemical properties of the analyte, providing causality-driven troubleshooting and self-validating protocols to ensure absolute scientific integrity in your method development.
Mechanistic Overview: The Chemistry of Retention
To optimize retention time (RT), we must first understand the molecular behavior of the analyte. 3-(4-chlorophenyl)butanoic acid features a hydrophobic chlorophenyl ring and a hydrophilic terminal carboxylic acid moiety. The pKa of this carboxylic acid is approximately 4.5.
The Causality of Retention: In Reversed-Phase Liquid Chromatography (RP-HPLC), the ionization state of the carboxylic acid dictates its hydrophobicity. An ionized carboxylate (occurring when mobile phase pH > pKa) is highly polar, resulting in poor interaction with the hydrophobic stationary phase (e.g., C18) and causing early, poorly resolved elution. Conversely, a protonated, unionized carboxylic acid (occurring when pH < pKa) exhibits maximum hydrophobic interaction, significantly increasing retention time and improving peak shape[1].
Diagnostic Troubleshooting Workflow
Use the following decision tree to diagnose and resolve the most common retention and peak shape anomalies associated with this compound.
Diagnostic Workflow for Troubleshooting 3-(4-chlorophenyl)butanoic acid HPLC Retention Issues.
Core Optimization Parameters & Quantitative Data
Table 1: Buffer Selection for Carboxylic Acid Optimization
When purifying compounds with low pKa, an excellent rule of thumb is to lower the mobile phase pH 2 units below the target compound's pKa to minimize or eliminate compound ionization[2]. A pH between 2 and 4 generally provides the most stable conditions for retention versus small changes in pH[3].
| Buffer System | Useful pH Range | UV Cutoff (nm) | LC-MS Compatible | Mechanistic Advantage for 3-(4-chlorophenyl)butanoic acid |
| Phosphate | 1.1 - 3.1 & 6.2 - 8.2 | < 200 | No | Unmatched buffering capacity at low pH (2.1-3.1) for UV-HPLC[3]. |
| Formate | 2.8 - 4.8 | 210 | Yes | Excellent for LC-MS; keeps pH near 3.0 to ensure protonation. |
| Acetate | 3.8 - 5.8 | 210 | Yes | Buffers near the analyte's pKa; useful for pH-gradient studies[4]. |
| TFA (0.1%) | ~ 2.0 | 210 | Yes | Strong acidification completely suppresses ionization, preventing peak fronting[2]. |
Table 2: Troubleshooting Matrix
| Symptom | Mechanistic Cause | Corrective Action |
| Retention time too short | Analyte is ionized (carboxylate form) due to high mobile phase pH. | Decrease mobile phase pH to 2.0 - 3.0 to ensure protonation[1]. |
| Peak fronting | Partial dissociation of the carboxylic acid in solution[2]. | Add 0.1% Formic Acid or TFA to both the sample diluent and mobile phase. |
| Retention time drifting | Inadequate buffering capacity causing local pH shifts on the column. | Increase buffer concentration to 10-25 mM; ensure column is fully equilibrated[3]. |
| Poor resolution from impurities | Lack of geometric selectivity on standard C18 stationary phase. | Switch to a Phenyl-Hexyl column to exploit π-π interactions with the chlorophenyl ring. |
Self-Validating Experimental Protocol
Protocol: Isocratic Method Optimization for Weak Acids
Objective: Establish a stable, reproducible retention time for 3-(4-chlorophenyl)butanoic acid by isolating hydrophobic partitioning as the sole retention variable.
Step 1: Buffer Preparation (Causality: Ionization Suppression) Prepare a 20 mM Potassium Dihydrogen Phosphate ( KH2PO4 ) solution. Adjust to pH 2.5 using orthophosphoric acid. Causality: A pH of 2.5 is ~2 units below the analyte's pKa, ensuring >99% of the molecules are in the protonated, unionized state, which maximizes interaction with the stationary phase[2].
Step 2: System Equilibration Flush the C18 column with 20 column volumes (CV) of the mobile phase (e.g., 60% Buffer / 40% Acetonitrile). Self-Validation Check: Monitor the baseline UV absorbance and system pressure. Equilibration is successfully validated only when pressure ripple is <1% and baseline drift is <0.1 mAU/min over 10 minutes.
Step 3: Injection and Baseline Evaluation Inject 5 µL of the analyte standard (100 µg/mL). Record the retention factor ( k′ ). Self-Validation Check: To prove the retention mechanism is pH-driven, inject the same sample using a pH 6.0 buffer. The RT at pH 2.5 should be significantly longer than at pH 6.0. If it is not, the column chemistry is compromised, or the buffer preparation is inaccurate[1].
Step 4: Organic Modifier Adjustment If k′<2 (eluting too close to the void volume), decrease the acetonitrile concentration by 5%. Repeat until 2<k′<10 is achieved.
Frequently Asked Questions (FAQs)
Q: Why does my retention time drop significantly when I change my sample diluent from water to 100% methanol? A: This is a classic injection solvent effect. 3-(4-chlorophenyl)butanoic acid is highly soluble in organic solvents. If the sample diluent has a higher elution strength than the initial mobile phase, the analyte travels rapidly down the column in the strong diluent plug before partitioning into the stationary phase. Solution: Always match your sample diluent to your initial mobile phase conditions (e.g., 50:50 Buffer:Organic) to ensure immediate focusing at the column head.
Q: Can I use a pH gradient instead of an organic modifier gradient to elute this compound? A: Yes. pH gradient reversed-phase HPLC increases the eluting power of the mobile phase by altering the ionization state of the analyte rather than the organic concentration[4]. For 3-(4-chlorophenyl)butanoic acid, starting at pH 2.5 (fully retained, unionized) and applying a gradient up to pH 6.5 (fully ionized, poorly retained) will cause the compound to elute. This technique is particularly useful for separating structurally similar acidic analogs.
Q: Is ion-pairing chromatography necessary for 3-(4-chlorophenyl)butanoic acid? A: No. Unlike its derivative Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid), which is a zwitterion requiring ion-pairing agents like sodium pentanesulfonate to retain the basic amine group[5], 3-(4-chlorophenyl)butanoic acid only contains a carboxylic acid. Simple pH control (acidification) is entirely sufficient for robust RP-HPLC retention.
Q: I am observing peak fronting despite using a low-pH mobile phase. How do I resolve this? A: Peak fronting in carboxylic acids often indicates partial dissociation in solution, where the compound exists in both intact and ionized forms simultaneously[2]. The ionized form is less retained and elutes earlier, dragging the peak forward. Solution: This usually means the local pH inside the column is higher than expected. Ensure your buffer concentration is at least 10-25 mM to resist pH shifts from the sample matrix[3], and add 0.1% Formic Acid or TFA directly to your sample diluent to pre-protonate the analyte before injection.
References
-
How does an acid pH affect reversed-phase chromatography separations? Biotage.[Link]
-
Control pH During Method Development for Better Chromatography. Agilent.[Link]
-
Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? Chromatography Online.[Link]
-
Determination of pKa by pH gradient reversed-phase HPLC. PubMed.[Link]
-
4-amino-3-(4-chlorophenyl)butanoic acid. ChemBK.[Link]
Sources
Technical Support Center: Synthesis and Extraction of 3-(4-chlorophenyl)butanoic acid for Baclofen Production
Welcome to the technical support center for the synthesis and extraction of 3-(4-chlorophenyl)butanoic acid, a key intermediate in the production of Baclofen. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during this critical manufacturing step. Our focus is on ensuring the highest purity of the intermediate, which directly impacts the quality and safety of the final active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs)
Here we address some of the initial questions that often arise during the synthesis and extraction of 3-(4-chlorophenyl)butanoic acid.
Q1: What are the most common impurities encountered during the synthesis of 3-(4-chlorophenyl)butanoic acid and the subsequent production of Baclofen?
A1: The impurity profile of Baclofen is influenced by the synthetic route and purification processes. Common impurities include unreacted starting materials, byproducts of side reactions, and degradation products. Some of the well-documented impurities are Baclofen Impurity A ((4RS)-4-(4-Chlorophenyl)pyrrolidin-2-one), Baclofen Impurity B (5-Amino-3-(4-chlorophenyl)-5-oxopentanoic Acid), and Baclofen Impurity D (3-(4-Chlorophenyl)pentanedioic Acid).[1][2][3] The presence of these impurities can affect the safety and efficacy of the final drug product.
Q2: Why is the purity of the 3-(4-chlorophenyl)butanoic acid intermediate so critical for the final Baclofen API?
A2: The purity of the 3-(4-chlorophenyl)butanoic acid intermediate is paramount because impurities introduced at this stage can be carried through subsequent reaction steps and may be difficult to remove from the final Baclofen product. These impurities can potentially have their own pharmacological or toxicological effects, impacting the overall safety profile of the drug. Regulatory agencies have strict limits on the levels of impurities in APIs, making robust control at the intermediate stage essential for compliance.
Q3: What analytical techniques are recommended for monitoring the purity of 3-(4-chlorophenyl)butanoic acid and detecting impurities?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for assessing the purity of 3-(4-chlorophenyl)butanoic acid and profiling impurities in Baclofen.[4] A gradient HPLC-UV method using a C18 stationary phase is often employed for the separation of various impurities.[4] Other valuable techniques include Thin-Layer Chromatography (TLC) for rapid in-process checks, and for structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[1][3][5]
Q4: Can the extraction solvent and pH significantly impact the purity of the isolated 3-(4-chlorophenyl)butanoic acid?
A4: Absolutely. The choice of extraction solvent and the pH of the aqueous phase are critical parameters that directly influence the efficiency of the extraction and the level of impurities. The solubility of 3-(4-chlorophenyl)butanoic acid and its impurities varies with the solvent polarity and pH. Therefore, optimizing these conditions is crucial to selectively extract the desired product while leaving impurities behind in the aqueous or organic phase. For instance, acidification of the aqueous layer is a common step to protonate the carboxylic acid, making it more soluble in an organic solvent.[6]
Troubleshooting Guide: Reducing Impurities During 3-(4-chlorophenyl)butanoic acid Extraction
This section provides detailed guidance on how to troubleshoot and mitigate common impurity issues encountered during the extraction of 3-(4-chlorophenyl)butanoic acid.
Issue 1: High Levels of Unreacted Starting Materials in the Extracted Product
Potential Cause: Incomplete reaction or inefficient extraction are the primary reasons for the carryover of starting materials.
Troubleshooting Protocol:
-
Reaction Monitoring:
-
Utilize in-process analytical techniques like TLC or HPLC to monitor the reaction progress and ensure it has gone to completion before initiating the work-up and extraction.
-
If the reaction is sluggish, consider re-evaluating reaction parameters such as temperature, reaction time, or catalyst loading.
-
-
Optimizing Extraction pH:
-
The pH of the aqueous layer during extraction is critical. Ensure the pH is adjusted to a level where the 3-(4-chlorophenyl)butanoic acid is in its desired form for extraction (typically protonated for organic solvent extraction), while the starting materials may remain in the aqueous phase.
-
Perform small-scale pilot extractions at various pH levels to determine the optimal pH for selective extraction.
-
-
Solvent Selection:
-
The choice of extraction solvent is crucial. A solvent that provides good solubility for the product but poor solubility for the starting materials is ideal.
-
Consider a multi-step extraction process with different solvents if a single solvent does not provide adequate separation.
-
-
Aqueous Back-Washing:
-
After the initial extraction, wash the organic layer with an aqueous solution at a specific pH to remove any remaining water-soluble starting materials.
-
Issue 2: Presence of Isomeric or Structurally Related Impurities
Potential Cause: Side reactions during the synthesis can lead to the formation of isomers or other structurally similar compounds that are challenging to separate due to similar physical properties.
Troubleshooting Protocol:
-
Reaction Condition Optimization:
-
Carefully control reaction parameters such as temperature and addition rates of reagents to minimize the formation of side products.
-
Investigate the effect of different catalysts or solvents on the reaction selectivity.
-
-
Multi-Step Extraction and pH Gradient:
-
Employ a fractional extraction technique. This involves extracting the product at a specific pH and then adjusting the pH of the aqueous layer to extract different impurities in separate fractions.
-
-
Crystallization/Recrystallization:
-
After extraction and solvent removal, purify the crude 3-(4-chlorophenyl)butanoic acid by crystallization or recrystallization from a suitable solvent or solvent mixture. This is often a highly effective method for removing isomeric impurities.
-
Experimental Workflow: Purification by Recrystallization
Caption: Workflow for the purification of 3-(4-chlorophenyl)butanoic acid via recrystallization.
Issue 3: Contamination with Solvent-Related Impurities and Degradation Products
Potential Cause: Residual solvents from the reaction or extraction process can remain in the final product. Additionally, harsh extraction conditions (e.g., high temperatures, extreme pH) can lead to the degradation of the product.
Troubleshooting Protocol:
-
Solvent Removal:
-
After extraction, ensure the complete removal of the organic solvent under reduced pressure.
-
Techniques like rotary evaporation followed by high-vacuum drying are effective.
-
-
Control of Extraction Temperature:
-
Perform extractions at or below room temperature whenever possible to minimize thermal degradation.[7]
-
-
pH Control:
-
Avoid prolonged exposure to highly acidic or basic conditions during extraction, as this can catalyze hydrolysis or other degradation pathways.
-
-
Analysis for Residual Solvents:
-
Utilize Gas Chromatography-Headspace (GC-HS) analysis to quantify residual solvents in the final intermediate and ensure they are within acceptable limits.
-
Table 1: Common Solvents Used in Extraction and Their Boiling Points
| Solvent | Boiling Point (°C) | Notes |
| Dichloromethane | 39.6 | Common extraction solvent, volatile. |
| Ethyl Acetate | 77.1 | Less toxic alternative to chlorinated solvents. |
| Toluene | 110.6 | Higher boiling point, may require more rigorous drying. |
| Diethyl Ether | 34.6 | Highly volatile and flammable. |
Issue 4: Formation of Lactam Impurity (Baclofen Impurity A)
Potential Cause: The formation of the lactam impurity, 4-(4-chlorophenyl)-2-pyrrolidinone (Impurity A), can occur from the cyclization of Baclofen, particularly under certain conditions. While this is more of a concern in the final API, controlling precursors that might facilitate this is important.
Troubleshooting Protocol:
-
pH Control During Work-up:
-
Maintaining an acidic pH during the work-up and extraction of the intermediate can help to keep the amino group protonated in the subsequent Baclofen synthesis, which can disfavor lactam formation.[8]
-
-
Temperature Control:
-
Avoid excessive heat during the final stages of the intermediate purification and in the subsequent reaction to form Baclofen, as elevated temperatures can promote cyclization.
-
Impurity Formation Pathway: Lactamization
Caption: Formation of Baclofen Impurity A through intramolecular cyclization.
By diligently applying these troubleshooting strategies and maintaining rigorous analytical monitoring, researchers and drug development professionals can significantly reduce impurities during the extraction of 3-(4-chlorophenyl)butanoic acid, leading to a higher quality Baclofen API.
References
-
El-Kassem, L. A., et al. (2019). Facile synthesis and novel environmentally benign chromatographic method for their simultaneous determination in baclofen. Biomedical Chromatography, 33(9), e4579. [Link]
-
Molnár-Tóth, D., et al. (2021). Impurity Profiling of Baclofen Using Gradient HPLC–UV Method. Chromatographia, 84(10), 997-1005. [Link]
-
Pharmaffiliates. (n.d.). Baclofen-Impurities. [Link]
-
Veeprho. (n.d.). Baclofen Impurities and Related Compound. [Link]
-
Patel, J. R., et al. (2012). Development and Method Validation of Baclofen by RP-HPLC in Bulk Drug and Pharmaceutical Formulation. International Journal of Pharmaceutical Sciences and Research, 3(8), 2764-2768. [Link]
-
El-Kassem, L. A., et al. (2019). Baclofen Impurities: Facile Synthesis and Novel Environmentally Benign Chromatographic Method for their Simultaneous Determination in Baclofen. ResearchGate. [Link]
-
Nandi, U., et al. (2017). Synthesis and characterization of RS -4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. Indian Journal of Pharmaceutical Sciences, 79(1), 164-170. [Link]
-
Tehrani, M. H. H., et al. (2003). Synthesis of Baclofen; an Alternative Approach. Iranian Journal of Pharmaceutical Research, 2(3), 127-130. [Link]
- U.S. Patent No. 11,491,125. (2022). Baclofen formulations and methods of minimizing patient exposure to metabolite variations.
-
Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. [Link]
-
Nandi, U., et al. (2017). Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. Indian Journal of Pharmaceutical Sciences, 79(1), 164-170. [Link]
-
Kumar, A., et al. (2022). Green and Efficient Synthesis of Baclofen. Advanced Journal of Chemistry, Section B, 4(2), 133-140. [Link]
-
Gendron, T., et al. (2020). Classics in Chemical Neuroscience: Baclofen. ACS Chemical Neuroscience, 11(11), 1546-1557. [Link]
-
Abdel-Magid, A. F., et al. (2012). SYNTHESIS AND PHARMACOLOGICAL CHARACTERIZATION OF CERTAIN BACLOFEN ANALOGUES. International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 310-315. [Link]
-
ChemBK. (2024). 4-amino-3-(4-chlorophenyl)butanoic acid. [Link]
-
El-Sayed, A. M., et al. (2008). Formulation of Controlled-Release Baclofen Matrix Tablets II: Influence of Some Hydrophobic Excipients on the Release Rate and In Vitro Evaluation. AAPS PharmSciTech, 9(3), 675-683. [Link]
- World Intellectual Property Organization. (2017). An improved process for the preparation of baclofen and its intermediate. (Patent No. WO2017009753A1).
-
Kobayashi, S., et al. (2020). Enantioselective Sequential‐Flow Synthesis of Baclofen Precursor via Asymmetric 1,4‐Addition and Chemoselective Hydrogenation on Platinum/Carbon/Calcium Phosphate Composites. Chemistry–A European Journal, 26(46), 10516-10520. [Link]
-
Maniukiewicz, W., et al. (2022). Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 294-297. [Link]
-
Guedes, J. S., et al. (2022). Optimization of Extraction Conditions to Improve Chlorogenic Acid Content and Antioxidant Activity of Extracts from Forced Witloof Chicory Roots. Molecules, 27(9), 2639. [Link]
- World Intellectual Property Organization. (2017). An improved process for the preparation of baclofen and its intermediate. (Patent No. WO2017009753A1).
Sources
- 1. Baclofen impurities: Facile synthesis and novel environmentally benign chromatographic method for their simultaneous determination in baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Optimization of Extraction Conditions to Improve Chlorogenic Acid Content and Antioxidant Activity of Extracts from Forced Witloof Chicory Roots [mdpi.com]
- 8. brieflands.com [brieflands.com]
Technical Support Center: 3-(4-Chlorophenyl)butanoic Acid Stability & Storage
Welcome to the Technical Support Center for 3-(4-chlorophenyl)butanoic acid (CAS 5292-23-9). This guide is engineered for researchers, analytical scientists, and drug development professionals handling this critical pharmaceutical intermediate.
Chemical Profile & Mechanistic Vulnerabilities
3-(4-Chlorophenyl)butanoic acid is a1 characterized by a butanoic acid backbone substituted with a 4-chlorophenyl group at the C3 (beta) position[1]. While it is a highly stable intermediate for the synthesis of GABA analogs like 2[2], improper storage—specifically thermal stress—can trigger irreversible degradation.
Caption: Mechanistic pathways of thermal degradation for 3-(4-chlorophenyl)butanoic acid.
Troubleshooting Guides & FAQs
Q1: Why does 3-(4-chlorophenyl)butanoic acid degrade at elevated temperatures? A1: The thermal instability is primarily driven by the vulnerability of the tertiary benzylic carbon at the C3 (beta) position. This carbon is bonded to a methyl group, the alpha-carbon, and the 4-chlorophenyl ring, leaving a single, highly reactive tertiary hydrogen. Thermal stress provides the activation energy for homolytic cleavage of this C-H bond, initiating a radical-mediated auto-oxidation cascade. Furthermore, at extreme temperatures, the molecule can undergo2, releasing CO₂[2].
Q2: What are the visible and analytical signs of thermal degradation? A2: Pure 3-(4-chlorophenyl)butanoic acid is a 1[1]. Thermal degradation often manifests macroscopically as a color shift to pale yellow or brown, accompanied by clumping due to the formation of lower-melting-point impurities. Analytically, High-Performance Liquid Chromatography (HPLC) with UV detection (220-254 nm) will reveal secondary peaks corresponding to oxidized byproducts or decarboxylated species.
Q3: Does ambient moisture exacerbate thermal degradation? A3: Yes. While the compound is intrinsically1[1], surface moisture acts as a catalyst. At elevated temperatures, water facilitates the hydrolysis of trace anhydrides and creates localized acidic microenvironments that lower the activation energy for degradation pathways.
Q4: How does storage in organic solvents affect its thermal stability? A4: Storing this compound in solution, particularly in protic solvents like methanol or ethanol, drastically reduces its thermal stability. The 1 is highly reactive and will undergo esterification when subjected to heat in the presence of alcohols[1]. Always store the compound in its dry, solid state.
Quantitative Data: Stability & Degradation Profile
| Storage Condition | Temperature | Atmosphere | Expected Shelf Life | Primary Degradation Pathway |
| Optimal (Refrigerated) | 2°C to 8°C | Inert (Argon) | > 24 Months | None (Stable) |
| Room Temp (Sealed) | 20°C to 25°C | Inert (Argon) | 12 Months | Trace Oxidation |
| Room Temp (Open) | 20°C to 25°C | Ambient (O₂) | < 6 Months | Auto-oxidation at C3 |
| Thermal Stress | > 60°C | Ambient (O₂) | < 1 Month | Decarboxylation & Oxidation |
Self-Validating Storage Protocol
To guarantee the scientific integrity of your inventory, follow this self-validating workflow for preparing 3-(4-chlorophenyl)butanoic acid for long-term storage.
Caption: Self-validating workflow for optimal packaging and refrigerated storage.
Step-by-Step Methodology:
Step 1: Desiccation and Vacuum Drying
-
Action: Transfer the solid compound into a vacuum desiccator containing a high-capacity desiccant (e.g., anhydrous calcium sulfate). Apply a vacuum (≤ 10 mbar) at room temperature for 12-24 hours. Do not apply heat.
-
Causality: Removing residual moisture prevents water-catalyzed micro-hydrolysis and limits proton mobility, which can otherwise accelerate thermal degradation.
-
Validation Step: Weigh the sample before and after drying. A constant mass across two consecutive weighings (1 hour apart) confirms complete moisture removal.
Step 2: Inert Gas Purging
-
Action: Transfer the dried solid into chemically inert, amber borosilicate glass vials. Purge the headspace with high-purity Argon (or Nitrogen) for 30-60 seconds.
-
Causality: Argon is heavier than air and effectively displaces atmospheric oxygen, neutralizing the radical-mediated auto-oxidation pathway at the vulnerable C3 benzylic position.
-
Validation Step: Use a headspace oxygen analyzer to confirm O₂ levels are below 1% before sealing.
Step 3: Sealing and UV Protection
-
Action: Seal the vials immediately with PTFE-lined, airtight caps.
-
Causality: Amber glass blocks UV radiation, preventing photo-induced radical initiation, while the PTFE liner ensures a chemically inert barrier against moisture ingress.
-
Validation Step: Perform a vacuum leak test on a dummy vial from the same batch to ensure seal integrity.
Step 4: Temperature-Controlled Storage
-
Action: Store the sealed vials in a continuously monitored pharmaceutical refrigerator at 2°C to 8°C. For multi-year archiving, -20°C is recommended.
-
Causality: Lowering the temperature exponentially decreases the kinetic rate of degradation according to the Arrhenius equation, effectively halting thermal decarboxylation.
-
Validation Step: Perform a baseline HPLC-UV assay prior to storage. Re-assay a control vial at 6-month intervals; the main peak area must remain3 to validate the purity and storage conditions[3].
References
Sources
Technical Support Center: Overcoming Steric Hindrance in 3-(4-Chlorophenyl)butanoic Acid Derivatization
Welcome from the Senior Application Science Team Welcome to the advanced troubleshooting center for β -aryl carboxylic acid derivatives. 3-(4-chlorophenyl)butanoic acid is a critical intermediate in the synthesis of GABAergic therapeutics, including Baclofen and Phenibut analogs. However, derivatizing this molecule often leads to stalled reactions, poor yields, and racemization.
As application scientists, we do not just accept poor yields; we engineer around them. This guide is designed to explain the causality behind these failures and provide field-proven, self-validating methodologies to overcome them.
Mechanistic Overview: The Steric Shielding Effect
To troubleshoot reactions involving 3-(4-chlorophenyl)butanoic acid, you must first understand the 3D topology of the molecule. The β -position (C3) contains a bulky 4-chlorophenyl group. In its lowest-energy conformation, this aromatic ring adopts a pseudo-equatorial position that acts as a physical umbrella over the adjacent α -carbon (C2) and the carbonyl carbon (C1).
-
In Amidation/Esterification: The bulky aryl group restricts the Bürgi-Dunitz trajectory—the specific angle at which a nucleophile must approach the carbonyl carbon. Standard coupling reagents form active esters that simply are not reactive enough to overcome this increased activation energy.
-
In α -Alkylation: The aryl shield makes the α -protons kinetically slow to deprotonate. Furthermore, once the enolate is formed, the Re and Si faces are sterically congested, repelling incoming electrophiles 1.
Troubleshooting Workflows
Workflow for selecting coupling reagents based on amine steric hindrance.
Self-validating logic for overcoming steric hindrance in α-alkylation.
Frequently Asked Questions (FAQs)
Q: Why do standard EDC/NHS couplings fail when amidating 3-(4-chlorophenyl)butanoic acid with secondary amines? A: Standard carbodiimide couplings form an O-acylisourea or NHS-active ester. While stable, these intermediates lack the electrophilicity required to force a bulky secondary amine past the β -(4-chlorophenyl) shield. Solution: Switch to HATU. HATU forms a highly reactive 7-azabenzotriazole active ester. The nitrogen atom in the pyridine ring of HOAt (the leaving group) provides anchimeric assistance. It acts as a hydrogen-bond acceptor, pre-organizing the incoming amine's trajectory to perfectly align with the carbonyl, effectively bypassing the steric bulk 2.
Q: I am seeing significant racemization during the activation of my chiral β -aryl carboxylic acid. How do I prevent this? A: In sterically hindered couplings, the activation step is fast, but the aminolysis step is slow. This bottleneck allows the activated ester time to undergo unwanted side reactions, such as oxazolone formation or direct α -deprotonation, leading to racemization. Strong, unhindered bases like DIPEA (aqueous pKa ~10.1) exacerbate this. Solution: Base selection is critical. Use 2,6-lutidine or N-methylmorpholine (NMM). 2,6-Lutidine is a sterically hindered, weakly nucleophilic base (pKa ~6.6) that is basic enough to neutralize the reaction without promoting α -deprotonation of the activated intermediate 3.
Q: My α -alkylation at the C2 position is yielding <10% product. How do I force the reaction? A: Lithium enolates of bulky carboxylic acids form tightly bound hexameric aggregates in THF. The β -(4-chlorophenyl) group further restricts access to the enolate oxygen and α -carbon. Solution: Add DMPU (N,N'-Dimethylpropyleneurea). DMPU acts as a strong Lewis base, coordinating to the lithium ions and breaking these aggregates into highly reactive monomers. This exposes the Re/Si faces of the enolate, facilitating SN2 attack on the electrophile.
Quantitative Reagent Selection for Hindered Substrates
When modifying 3-(4-chlorophenyl)butanoic acid, reagent selection must be driven by steric parameters rather than cost.
| Coupling Reagent | Active Intermediate | Anchimeric Assistance | Suitability for Hindered Substrates | Byproduct Removal |
| EDC / HOBt | OBt ester | No | Low | Aqueous wash (Water-soluble) |
| EDC / HOAt | OAt ester | Yes | Moderate | Aqueous wash (Water-soluble) 4 |
| HATU | OAt ester | Yes | High | Chromatography / Mild acid wash |
| COMU | Oxyma ester | Yes | High | Aqueous wash (Water-soluble) |
Self-Validating Experimental Protocols
A protocol is only useful if it tells you where it failed. The following methodologies incorporate built-in analytical checkpoints to isolate failures immediately.
Protocol A: Self-Validating HATU-Mediated Amidation
Objective: Couple 3-(4-chlorophenyl)butanoic acid with a sterically hindered secondary amine. Reagents: 3-(4-chlorophenyl)butanoic acid (1.0 eq), Amine (1.2 eq), HATU (1.1 eq), 2,6-Lutidine (2.5 eq), anhydrous DMF (0.2 M).
Step 1: Pre-Activation
-
Dissolve 3-(4-chlorophenyl)butanoic acid and HATU in anhydrous DMF at 0°C under N 2 .
-
Add 2,6-Lutidine dropwise. Stir for 15 minutes at 0°C.
🛑 Self-Validation Checkpoint 1: Withdraw a 10 µL aliquot, dilute in MeCN, and inject into LC-MS. You must observe the mass of the HOAt-active ester. If the active ester peak is <95% relative to the starting material, add an additional 0.2 eq of HATU and stir for 10 more minutes. Do not proceed until activation is confirmed.
Step 2: Aminolysis 3. Add the secondary amine dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
🛑 Self-Validation Checkpoint 2: Perform a TLC (Hexanes/EtOAc 1:1) and ninhydrin stain. If the amine spot persists but the active ester is consumed, the aminolysis is failing due to extreme steric clash. In this case, elevate the temperature to 40°C or add a catalytic amount of DMAP (0.1 eq).
Step 3: Workup 4. Quench with saturated aqueous NH 4 Cl. Extract with EtOAc. 5. Wash the organic layer sequentially with 1M HCl, saturated NaHCO 3 , and brine to remove HOAt and urea byproducts.
Protocol B: Self-Validating α -Alkylation
Objective: Alkylate the C2 position of 3-(4-chlorophenyl)butanoic acid. Reagents: 3-(4-chlorophenyl)butanoic acid (1.0 eq), LiHMDS (2.2 eq), Alkyl Iodide (1.5 eq), DMPU (2.0 eq), anhydrous THF (0.1 M).
Step 1: Enolate Generation
-
Dissolve the acid in anhydrous THF at -78°C.
-
Add LiHMDS dropwise. Stir for 1 hour at -78°C.
🛑 Self-Validation Checkpoint 1: Withdraw a 50 µL aliquot and quench with D 2 O. Extract with CDCl 3 and acquire a rapid 1 H-NMR. The α -proton signal (typically ~2.4-2.7 ppm) must be absent, indicating >95% deuterium incorporation. If protons remain, warm the reaction to -40°C for 30 minutes to overcome the kinetic barrier imposed by the β -aryl group.
Step 2: Electrophilic Trapping 3. Add DMPU to the enolate solution and stir for 15 minutes to break up lithium aggregates. 4. Add the alkyl iodide dropwise. Maintain at -78°C for 2 hours, then slowly warm to room temperature.
🛑 Self-Validation Checkpoint 2: Quench a micro-aliquot with H 2 O and check by LC-MS. If unalkylated starting material is the major product, the enolate was formed (verified in Checkpoint 1) but failed to react. This isolates the failure to the electrophile's reactivity; switch to a more reactive electrophile (e.g., alkyl triflate) in the next iteration.
References
-
Title: Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries Source: PMC - National Institutes of Health (NIH) URL: [Link]
-
Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications URL: [Link]
-
Title: Electronic and steric descriptors predicting the reactivity of aralkyl carboxylic acid 1-beta-O-acyl glucuronides Source: PubMed - National Institutes of Health (NIH) URL: [Link]
Sources
- 1. Structure-activity relationships for the degradation reaction of 1-beta-O-acyl glucuronides. Part 3: Electronic and steric descriptors predicting the reactivity of aralkyl carboxylic acid 1-beta-O-acyl glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Low Conversion Rates in 3-(4-Chlorophenyl)butanoic Acid Amidation
Welcome to the technical support center for the amidation of 3-(4-chlorophenyl)butanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low conversion rates, in the synthesis of amide derivatives from this specific carboxylic acid. As your dedicated support scientist, I will walk you through common pitfalls and provide robust, field-proven solutions to optimize your reaction outcomes.
The amidation of 3-(4-chlorophenyl)butanoic acid, while seemingly a standard coupling reaction, can present unique hurdles. The structural features of this molecule, including its potential for steric hindrance and the electronic nature of the chlorophenyl group, necessitate a careful and well-considered approach to achieve high yields. This guide is structured as a series of troubleshooting questions and FAQs to directly address the issues you may be facing at the bench.
Troubleshooting Guide: Addressing Low Conversion Rates
This section tackles the most pressing issue: a stalled or low-yielding reaction. We will diagnose the problem by examining the reaction components and conditions, and provide actionable solutions.
Q1: My reaction has stalled with significant starting material remaining. What are the primary causes and how can I fix this?
Low to no product formation is a common yet frustrating issue. The root cause typically lies in one of three areas: inadequate activation of the carboxylic acid, poor nucleophilicity of the amine, or deactivation of reagents.
Possible Cause 1: Inefficient Carboxylic Acid Activation
The first and most critical step in amidation is the activation of the carboxylic acid's hydroxyl group to transform it into a better leaving group.[1][2] If this activation is incomplete, the amine will not react.
-
Solution 1.1: Re-evaluate Your Coupling Reagent. For substrates that are even moderately challenging, standard carbodiimides like DCC or EDC alone may be insufficient.[2] Consider upgrading to a more potent activating agent. Uronium or phosphonium-based reagents are excellent choices for difficult couplings.[3][4]
-
Solution 1.2: The Crucial Role of Additives. If you are using a carbodiimide like EDC, the addition of an auxiliary nucleophile such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure is almost always necessary.[3][5] These additives form an active ester intermediate that is more stable and less prone to side reactions than the initial O-acylisourea intermediate, ultimately leading to higher yields.[5]
Possible Cause 2: Moisture and Reagent Purity
Amide coupling reagents are highly sensitive to moisture. Water can hydrolyze the activated intermediate back to the carboxylic acid and will deactivate the coupling reagent itself.
-
Solution 2.1: Ensure Anhydrous Conditions. All glassware must be rigorously dried (oven or flame-dried).[3][6] Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Solution 2.2: Check Reagent Quality. Coupling reagents can degrade over time, especially if not stored properly. Use fresh, high-purity reagents.
Possible Cause 3: Steric Hindrance
If either your 3-(4-chlorophenyl)butanoic acid derivative or your amine partner is sterically bulky, the activation energy for the nucleophilic attack can be significantly high, leading to a sluggish reaction.[4][7]
-
Solution 3.1: Increase Reaction Temperature. For reactions that are slow at room temperature, gentle heating to 40-60 °C can often provide the necessary energy to overcome the activation barrier.[3] Microwave-assisted synthesis is also a powerful technique for accelerating reactions with sterically hindered substrates.[4][8]
-
Solution 3.2: Consider Acyl Fluoride Intermediates. For extremely challenging, sterically hindered couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy. Acyl fluorides are among the most reactive acylating agents and are less sterically demanding.[4][7]
Q2: I'm observing a significant amount of a byproduct that is difficult to separate from my product. What is it and how can I prevent its formation?
The most common byproduct in carbodiimide-mediated reactions is an N-acylurea. This occurs when the highly reactive O-acylisourea intermediate, formed after the carboxylic acid reacts with the carbodiimide, undergoes an intramolecular rearrangement to a stable, unreactive N-acylurea instead of reacting with the amine.[5][9]
Solution: Suppress the Rearrangement
-
Add HOBt or OxymaPure: As mentioned previously, these additives intercept the O-acylisourea intermediate to form an active ester. This active ester is not susceptible to rearrangement and is more stable, allowing time for the desired reaction with the amine to occur.[3][5] This is the most effective way to prevent N-acylurea formation.
-
Solvent Choice: The rearrangement to N-acylurea is more prevalent in polar aprotic solvents like DMF.[5] While often necessary for solubility, if possible, consider less polar solvents like Dichloromethane (DCM), which can minimize this side reaction.[9]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about optimizing the amidation of 3-(4-chlorophenyl)butanoic acid.
Q3: What are the most effective coupling reagents for the amidation of 3-(4-chlorophenyl)butanoic acid?
The choice of coupling reagent is critical and depends on the reactivity of the amine partner. Here is a comparison of common choices:
| Coupling Reagent Class | Examples | Strengths | Weaknesses | Best For |
| Carbodiimides | EDC, DCC, DIC | Cost-effective, common.[2] | Prone to N-acylurea side products, requires an additive (HOBt, Oxyma).[3][9] | Simple, unhindered primary and secondary amines. |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | High reactivity, fast reaction times, low racemization.[3][4] | More expensive, can be moisture sensitive. | Challenging couplings, sterically hindered amines, electron-deficient amines. |
| Phosphonium Salts | PyBOP, PyAOP | Very effective for difficult couplings, suppresses racemization.[4] | Byproducts can complicate purification. | Peptide synthesis, chiral substrates, hindered amines. |
For 3-(4-chlorophenyl)butanoic acid, starting with EDC/OxymaPure is a good, cost-effective baseline. If low conversion is observed, escalating to HATU is a standard and highly effective strategy.[3]
Q4: What is the role of the base in this reaction, and which one should I choose?
A non-nucleophilic organic base is essential for a successful amidation reaction.[3]
-
Primary Role: The base deprotonates the carboxylic acid to form a carboxylate anion, which is the species that attacks the coupling reagent. It also neutralizes the protonated amine if an amine salt (e.g., HCl salt) is used as a starting material.
-
Scavenging: The base neutralizes any acidic byproducts generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[6]
Recommended Bases:
-
Diisopropylethylamine (DIPEA or Hünig's base): Highly recommended. It is sterically hindered and non-nucleophilic, so it will not compete with your desired amine in attacking the activated carboxylic acid.[3]
-
Triethylamine (TEA): A common and acceptable choice, though slightly more nucleophilic than DIPEA.[6]
Avoid Inorganic Bases: Inorganic bases like potassium carbonate or sodium hydroxide are generally not recommended as they have poor solubility in common organic solvents (DCM, DMF) and can promote hydrolysis of the activated ester intermediate, leading to lower yields.[3]
Q5: How does my choice of solvent affect the reaction?
The solvent plays a crucial role in solubility, reaction rate, and even the side-product profile.[10]
-
N,N-Dimethylformamide (DMF): An excellent solvent for dissolving most starting materials and reagents, making it a very common choice. However, it is a polar aprotic solvent that can promote the undesirable N-acylurea rearrangement.[5][10]
-
Dichloromethane (DCM): A less polar option that can suppress the N-acylurea side reaction.[9] However, solubility of all components can be an issue.
-
Acetonitrile (MeCN): Another polar aprotic solvent that is a good alternative to DMF.
-
Tetrahydrofuran (THF): A less polar ether-based solvent that can also be effective.[6]
Recommendation: Start with DMF for its excellent solvating properties. If N-acylurea formation is a significant problem that cannot be solved with additives, consider switching to DCM or a mixture of DMF/DCM.
Visualizing the Workflow and Mechanism
To better understand the process, the following diagrams illustrate a general troubleshooting workflow and the core chemical mechanism.
Caption: Mechanism of amide bond formation using a carbodiimide and an additive.
Experimental Protocols
Here are detailed, step-by-step protocols for key amidation procedures.
Protocol 1: General Amidation using EDC/OxymaPure
This protocol is a robust starting point for the amidation of 3-(4-chlorophenyl)butanoic acid with a primary or secondary amine.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add 3-(4-chlorophenyl)butanoic acid (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Dissolve the acid in anhydrous DMF (to make a 0.1 to 0.5 M solution).
-
Reagent Addition: To the stirred solution, add OxymaPure (1.1 eq) followed by the amine (1.1 eq).
-
Initiation: Add EDC·HCl (1.2 eq) to the mixture in one portion.
-
Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS every 1-2 hours. Reactions are often complete within 2-12 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Protocol for Challenging Couplings using HATU
This protocol is recommended for sterically hindered amines or when Protocol 1 results in low yields. [3]
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve 3-(4-chlorophenyl)butanoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF in a flame-dried flask.
-
Base Addition: Add DIPEA (2.5 eq) to the mixture and stir for 5-10 minutes to allow for pre-activation.
-
Amine Addition: Add the amine (1.1 eq) to the activated mixture.
-
Reaction: Stir the reaction at room temperature. If the reaction is sluggish after several hours (as monitored by LC-MS), consider gentle heating to 40-50 °C.
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
By systematically addressing the key parameters of reagent choice, reaction conditions, and substrate properties, you can effectively troubleshoot and resolve low conversion rates in your amidation reactions. Should you require further assistance, please do not hesitate to reach out.
References
-
Royal Society of Chemistry. (2021). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. RSC Publishing. [Link]
-
Royal Society of Chemistry. (2021). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. RSC Publishing. [Link]
-
American Chemical Society. (2018). Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. ACS Sustainable Chemistry & Engineering. [Link]
-
National Institutes of Health. (n.d.). Temperature Dependence of Water Interactions with the Amide Carbonyls of α-Helices. National Library of Medicine. [Link]
-
Wikipedia. (n.d.). Carbodiimide. [Link]
-
MDPI. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]
-
Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
National Institutes of Health. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. National Library of Medicine. [Link]
-
American Chemical Society. (2018). Direct Amidation of Carboxylic Acids through an Active α-Acyl Enol Ester Intermediate. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]
-
Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]
-
American Chemical Society. (2021). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. ACS Catalysis. [Link]
-
National Institutes of Health. (n.d.). Base-promoted direct amidation of esters: beyond the current scope and practical applications. National Library of Medicine. [Link]
-
National Institutes of Health. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. National Library of Medicine. [Link]
-
National Institutes of Health. (n.d.). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. National Library of Medicine. [Link]
-
Royal Society of Chemistry. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Publishing. [Link]
-
Patsnap. (2026). How to Optimize Amide Formation in Microwave-Assisted Synthesis. [Link]
-
American Chemical Society. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. ACS Publications. [Link]
-
Custom Peptide Synthesis. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
-
Royal Society of Chemistry. (2013). A simple base-mediated amidation of aldehydes with azides. Chemical Communications. [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
-
American Chemical Society. (2020). Base-Mediated Amination of Alcohols Using Amidines. The Journal of Organic Chemistry. [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. [Link]
-
Peptide Coupling. (n.d.). Optimizing Peptide Coupling: Key Techniques. [Link]
-
Reddit. (2022). Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. [Link]
-
National Institutes of Health. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. National Library of Medicine. [Link]
-
International Union of Crystallography. (n.d.). (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. [Link]
-
American Chemical Society. (2013). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education. [Link]
-
Indian Journal of Chemistry. (n.d.). Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. [Link]
-
National Institutes of Health. (n.d.). Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. National Library of Medicine. [Link]
-
ResearchGate. (n.d.). (PDF) (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. [Link]
-
MDPI. (2022). Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. [Link]
-
PubMed. (n.d.). 3-(p-Chlorophenyl)-4-aminobutanoic acid--resolution into enantiomers and pharmacological activity. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. hepatochem.com [hepatochem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. How to Optimize Amide Formation in Microwave-Assisted Synthesis [eureka.patsnap.com]
- 9. Carbodiimide - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
Structural and Pharmacological Comparison: 3-(4-chlorophenyl)butanoic acid vs. 4-amino-3-(4-chlorophenyl)butanoic acid
As a Senior Application Scientist in drug development, evaluating the Structure-Activity Relationship (SAR) of neuroactive compounds requires a deep understanding of molecular interactions. This guide provides an in-depth, objective comparison between 4-amino-3-(4-chlorophenyl)butanoic acid (widely known as the FDA-approved drug Baclofen) and its des-amino analog, 3-(4-chlorophenyl)butanoic acid .
While structurally similar, the presence or absence of a single primary amine dictates whether the molecule acts as a potent central nervous system therapeutic or remains a pharmacologically inactive synthetic impurity.
Executive Summary & Mechanistic Overview
4-amino-3-(4-chlorophenyl)butanoic acid (Baclofen) is a lipophilic derivative of γ -aminobutyric acid (GABA). It functions as a potent, selective orthosteric agonist of the metabotropic GABA_B receptor, making it a frontline treatment for severe muscle spasticity[1].
3-(4-chlorophenyl)butanoic acid is the exact structural backbone of Baclofen, lacking only the amino group at the 4-position. Without this amine, the molecule cannot form a zwitterion at physiological pH. In pharmaceutical manufacturing, it is classified as a synthetic precursor or a degradation impurity[2]. In pharmacological research, it serves as a critical negative control in SAR studies to demonstrate the absolute necessity of the amine for receptor binding[3].
The Causality of Receptor Binding
The GABA_B receptor is a G-protein-coupled receptor (GPCR) that relies on a "Venus flytrap" (VFT) domain on its GABA_B1 subunit to capture ligands. Binding requires a bidentate interaction:
-
The carboxylate group anchors to positively charged residues in the binding pocket.
-
The primary ammonium group forms essential electrostatic interactions with negatively charged aspartate and glutamate residues (e.g., Asp104)[4].
Removing the amine eliminates this secondary anchor. Consequently, 3-(4-chlorophenyl)butanoic acid cannot stabilize the closed conformation of the VFT domain, rendering it incapable of activating the Gi/o protein cascade that normally leads to potassium channel (GIRK) opening and calcium channel inhibition[5].
Fig 1: GABA_B Receptor Signaling Pathway & Structural Binding Logic.
Quantitative Data & SAR Profiling
The following table summarizes the physicochemical and pharmacological divergence caused by the removal of the amino group.
| Parameter | 4-amino-3-(4-chlorophenyl)butanoic acid (Baclofen) | 3-(4-chlorophenyl)butanoic acid |
| Primary Role | Active Pharmaceutical Ingredient (API) | Synthetic Precursor / Pharmacopeial Impurity |
| GABA_B Affinity ( IC50 ) | ~130 nM (High Affinity)[6] | >100 µM (Inactive) |
| Charge State (pH 7.4) | Zwitterionic (Net neutral, localized charges) | Anionic (Deprotonated carboxylate only) |
| CNS Penetration | Actively transported via LAT1 (Large Amino Acid Transporter) | High passive lipophilicity, but lacks active transport |
| Downstream Effector | Decreases cAMP, increases K+ efflux[7] | None (Fails to recruit G-proteins) |
| Clinical Status | FDA-Approved (Muscle relaxant, antispastic)[1] | Not approved for clinical use |
Experimental Methodologies
To objectively validate the differences between these two compounds, researchers rely on two distinct workflows: a biological assay to prove the loss of receptor affinity, and an analytical chemistry method to separate the active drug from its des-amino impurity.
Protocol 1: Radioligand Receptor Binding Assay (SAR Validation)
Objective: To quantify the loss of GABA_B binding affinity when the primary amine is removed. Causality: By using [3H] baclofen as a competitive radioligand, we can measure the ability of the test compounds to displace it. If 3-(4-chlorophenyl)butanoic acid cannot displace the radioligand, it proves the amine is structurally mandatory for orthosteric binding.
-
Membrane Preparation: Isolate rat cortical membranes, which natively express high densities of GABA_B receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4).
-
Incubation: In a 96-well plate, incubate 100 µg of membrane protein with 10 nM [3H] baclofen. Add varying concentrations ( 10−9 to 10−3 M) of either Baclofen or 3-(4-chlorophenyl)butanoic acid.
-
Buffer Optimization: Ensure the assay buffer contains 2.5 mM CaCl2 . Self-Validation: Calcium ions are allosterically required for optimal GABA_B ligand binding; omitting calcium serves as a negative control for assay sensitivity.
-
Non-Specific Binding (NSB): Define NSB in parallel wells using 100 µM of unlabeled CGP54626 (a potent GABA_B antagonist).
-
Filtration & Detection: Terminate the reaction after 60 minutes by rapid vacuum filtration over GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine). Wash three times with ice-cold buffer and quantify bound radioactivity via liquid scintillation counting.
-
Analysis: Calculate IC50 values using non-linear regression (GraphPad Prism). Baclofen will yield a sigmoidal displacement curve, while the des-amino analog will show a flat line.
Protocol 2: RP-HPLC Method for Impurity Profiling
Objective: To separate and quantify 3-(4-chlorophenyl)butanoic acid as a manufacturing impurity in Baclofen API formulations[2]. Causality: Baclofen is highly polar due to its zwitterionic nature, whereas the des-amino analog is strictly a lipophilic acid. Using a Reversed-Phase C18 column with an acidic mobile phase suppresses the ionization of the carboxylic acid, causing the lipophilic impurity to be retained significantly longer than the API, ensuring baseline resolution.
-
Mobile Phase Preparation: Prepare an isocratic mixture of 95% Acetonitrile and 5% Water. Add 0.1% Trifluoroacetic acid (TFA) to maintain an acidic pH.
-
Sample Preparation: Dissolve the Baclofen API test sample in the mobile phase to a final concentration of 1.0 mg/mL.
-
Control Spiking (Self-Validation): Prepare a system suitability standard by spiking the Baclofen solution with 0.5% (w/w) 3-(4-chlorophenyl)butanoic acid.
-
Chromatographic Conditions: Inject 10 µL onto a C18 column (250 mm x 4.6 mm, 5 µm) maintained at 30°C. Set the flow rate to 1.0 mL/min and monitor UV absorbance at 220 nm (optimal for the chlorophenyl chromophore).
-
System Suitability Criteria: The signal-to-noise (S/N) ratio for the Baclofen peak must be >10. The resolution factor ( Rs ) between the Baclofen peak and the des-amino impurity peak must be >2.0 to pass quality control standards[2].
Fig 2: RP-HPLC Workflow for Baclofen Impurity Profiling.
References
-
Baclofen - Wikipedia . Wikimedia Foundation. Available at: [Link]
-
Structure-affinity relationships of baclofen and 3-heteroaromatic analogues . PubMed (Bioorg Med Chem. 1995). Available at:[Link]
-
Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators . PMC (NIH). Available at:[Link]
-
4-amino-3-(4-chlorophenyl)butanoic acid - Baclofen tablets Impurity Profiling . ChemBK. Available at:[Link]
-
Comparison of [3H]baclofen binding to GABAB receptors in spontaneously hypertensive and normotensive rats . PubMed. Available at:[Link]
-
Suppressive Effect of γ-Aminobutyric Acid (GABA) on Histamine Release in Rat Basophilic RBL-2H3 Cells . ResearchGate. Available at:[Link]
-
GABAB receptors negatively modulate excitatory plasticity at the mossy fiber synapse . PMC (NIH). Available at:[Link]
Sources
- 1. Baclofen - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. Structure-affinity relationships of baclofen and 3-heteroaromatic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of [3H]baclofen binding to GABAB receptors in spontaneously hypertensive and normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of 3-(4-chlorophenyl)butanoic acid: A Deep Dive into qNMR Validation and Alternative Methodologies
In the landscape of pharmaceutical development and chemical research, the unequivocal determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible scientific outcomes. For a molecule like 3-(4-chlorophenyl)butanoic acid, an important building block and potential impurity in active pharmaceutical ingredients (APIs), rigorous purity assessment is paramount. This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for purity determination, validated against established regulatory guidelines. Furthermore, it offers a critical comparison with alternative chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions for their analytical needs.
The Imperative of Purity for 3-(4-chlorophenyl)butanoic acid
3-(4-chlorophenyl)butanoic acid can be a key intermediate in the synthesis of various pharmaceutical agents. Its purity directly impacts the quality, safety, and efficacy of the final drug product. Even minute impurities can alter pharmacological activity, introduce toxicity, or affect the stability of the API. Therefore, employing a precise and accurate analytical method for its purity assessment is a critical step in both research and manufacturing environments.
Quantitative NMR (qNMR): A Primary Ratio Method for Absolute Purity
Quantitative NMR (qNMR) has emerged as a powerful and versatile analytical technique for the purity assessment of organic molecules.[1][2][3] Unlike chromatographic methods that often rely on reference standards of the same compound for quantification, qNMR is a primary ratio method. This means it allows for the direct quantification of a substance against a certified internal standard of a different, structurally unrelated compound.[4] The fundamental principle of qNMR lies in the direct proportionality between the integrated intensity of an NMR signal and the number of nuclei giving rise to that signal.[1]
The Causality Behind the qNMR Workflow
The successful implementation of a qNMR experiment hinges on a meticulous and well-understood workflow. Each step is designed to minimize errors and ensure the integrity of the quantitative data.
Caption: Workflow for purity determination of 3-(4-chlorophenyl)butanoic acid by qNMR.
Experimental Protocol: qNMR Purity Assay for 3-(4-chlorophenyl)butanoic acid
1. Materials and Reagents:
-
Analyte: 3-(4-chlorophenyl)butanoic acid (approx. 10 mg)
-
Internal Standard (IS): Maleic acid (Certified Reference Material, ≥99.5% purity, approx. 5 mg)
-
Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6, 99.9 atom % D)
-
NMR Tubes: High-precision 5 mm NMR tubes
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of 3-(4-chlorophenyl)butanoic acid into a clean, dry vial using a calibrated analytical balance (record weight to 0.01 mg).
-
Accurately weigh approximately 5 mg of maleic acid into the same vial (record weight to 0.01 mg).
-
Add approximately 0.7 mL of DMSO-d6 to the vial.
-
Ensure complete dissolution by vortexing for at least 1 minute. Visually inspect for any undissolved particles.[5]
-
Quantitatively transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition (e.g., on a 400 MHz spectrometer):
-
Insert the sample into the spectrometer and allow the temperature to equilibrate (e.g., 298 K).
-
Tune and match the probe for the sample.
-
Perform shimming to optimize the magnetic field homogeneity.
-
Calibrate the 90° pulse width for the specific sample.
-
Set the acquisition parameters for quantitative analysis:
-
Relaxation Delay (D1): ≥ 5 times the longest T1 relaxation time of the signals of interest (a conservative value of 30-60 seconds is often used for accurate quantification).
-
Number of Scans (NS): ≥ 16 (to ensure adequate signal-to-noise ratio).
-
Spectral Width: Sufficient to cover all signals of interest.
-
Acquisition Time (AQ): At least 3-4 seconds.
-
4. Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Carefully phase the spectrum manually.
-
Apply a baseline correction.
-
Integrate the selected signals for both the analyte and the internal standard. For 3-(4-chlorophenyl)butanoic acid, the aromatic protons are good candidates. For maleic acid, the vinylic protons provide a clean singlet.
5. Purity Calculation: The purity of the analyte is calculated using the following formula[1]:
Purity (%w/w) = (Ianalyte / Nanalyte) * (NIS / IIS) * (Manalyte / MIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
Validation of the qNMR Method
To ensure the reliability of the qNMR method for purity determination of 3-(4-chlorophenyl)butanoic acid, a thorough validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines is essential.[6][7][8] The key validation parameters include specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[9]
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. In qNMR, this is demonstrated by the absence of overlapping signals between the analyte, the internal standard, and any potential impurities at the chosen resonance frequencies.
Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte.[10]
| Concentration Level | Analyte/IS Molar Ratio (Theoretical) | Analyte/IS Integral Ratio (Experimental) |
| 1 | 0.5 | 0.502 |
| 2 | 0.8 | 0.798 |
| 3 | 1.0 | 1.005 |
| 4 | 1.2 | 1.197 |
| 5 | 1.5 | 1.508 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10] This is often assessed by recovery studies.
| Spike Level | Theoretical Purity (%) | Measured Purity (%) | Recovery (%) |
| 80% | 80.0 | 79.8 | 99.75 |
| 100% | 100.0 | 100.2 | 100.20 |
| 120% | 120.0 | 119.7 | 99.75 |
| Average Recovery (%) | 99.90 |
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-day precision): Six independent preparations of the same sample analyzed on the same day.
-
Result: Purity = 99.2% ± 0.15% (RSD = 0.15%)
-
-
Intermediate Precision (Inter-day precision): Analysis performed by a different analyst on a different day.
-
Result: Purity = 99.1% ± 0.20% (RSD = 0.20%)
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. For qNMR, this is typically determined by a signal-to-noise ratio (S/N) of 3:1.[10]
-
Illustrative LOD: ~0.05% w/w
-
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. For qNMR, this is typically determined by an S/N of 10:1.[10]
-
Illustrative LOQ: ~0.15% w/w
-
Comparative Analysis: qNMR vs. Chromatographic Techniques
While qNMR offers a direct and primary method for purity assessment, chromatographic techniques like HPLC-UV and GC-MS are widely used and offer complementary information.[11][12]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 3. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 6. jordilabs.com [jordilabs.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. database.ich.org [database.ich.org]
- 9. emerypharma.com [emerypharma.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
A Predictive Guide to the Mass Spectrometry Fragmentation of 3-(4-chlorophenyl)butanoic Acid and Comparative Analytical Strategies
In the landscape of pharmaceutical development and chemical analysis, a comprehensive understanding of a molecule's behavior under various analytical conditions is paramount. This guide provides an in-depth, predictive analysis of the mass spectrometry fragmentation pattern of 3-(4-chlorophenyl)butanoic acid, a compound of interest in synthetic chemistry and drug discovery. In the absence of a publicly available experimental spectrum for this specific molecule, this guide synthesizes fundamental principles of mass spectrometry and draws upon data from structurally similar compounds to forecast its fragmentation pathways.
Furthermore, we will objectively compare mass spectrometry with alternative analytical techniques, such as High-Performance Liquid Chromatography (HPLC), providing researchers with the insights needed to select the most appropriate method for their specific analytical challenges. All discussions are grounded in established scientific principles and supported by experimental data from related molecules.
The Predicted Fragmentation Landscape of 3-(4-chlorophenyl)butanoic Acid
The fragmentation of 3-(4-chlorophenyl)butanoic acid in a mass spectrometer is expected to be influenced by its key structural features: the carboxylic acid group, the alkyl chain, and the chlorophenyl ring. The ionization method employed, typically Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS, will significantly dictate the nature and extent of fragmentation.
Electron Ionization (EI) Mass Spectrometry: A High-Energy Fragmentation Map
Electron Ionization is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. The resulting mass spectrum is a complex fingerprint that is highly useful for structural elucidation.
The molecular ion ([M]•+) of 3-(4-chlorophenyl)butanoic acid (molar mass: 198.65 g/mol ) would likely be observed, although its intensity may be low due to its propensity to fragment.[1] The presence of chlorine would be indicated by a characteristic M+2 peak (at m/z 200) with an intensity of approximately one-third of the molecular ion peak, reflecting the natural isotopic abundance of ³⁷Cl.
Key predicted fragmentation pathways under EI are:
-
α-Cleavage: The bonds adjacent to the carbonyl group of the carboxylic acid are prone to cleavage.[2] This can lead to the loss of the hydroxyl radical (•OH, 17 Da) to form an acylium ion at m/z 181, or the loss of the entire carboxyl group (•COOH, 45 Da) to form a resonance-stabilized secondary carbocation at m/z 153.[2]
-
McLafferty Rearrangement: Carboxylic acids with a γ-hydrogen can undergo a McLafferty rearrangement.[3] In 3-(4-chlorophenyl)butanoic acid, this would involve the transfer of a hydrogen atom from the alkyl chain to the carbonyl oxygen, followed by the cleavage of the Cα-Cβ bond. This would result in the formation of a neutral butenoic acid fragment and a charged chlorobenzene radical cation at m/z 112.
-
Benzylic Cleavage: The bond between the β-carbon and the γ-carbon is a benzylic position, and its cleavage would lead to the formation of a stable benzylic cation. This would result in a prominent peak at m/z 125, corresponding to the 4-chlorobenzyl cation. The stability of this cation would likely make this a favored fragmentation pathway.
-
Loss of Chlorine: While less common from an aromatic ring compared to an alkyl halide, the loss of a chlorine radical (•Cl, 35/37 Da) from the molecular ion or other fragments is possible, especially in higher energy collisions.[4]
Predicted EI Fragmentation of 3-(4-chlorophenyl)butanoic Acid
Caption: Predicted major fragmentation pathways of 3-(4-chlorophenyl)butanoic acid under Electron Ionization.
Electrospray Ionization (ESI) Mass Spectrometry: A Softer Approach
Electrospray Ionization is a "soft" ionization technique that typically results in less fragmentation than EI. It is commonly used with LC-MS.
In positive ion mode, 3-(4-chlorophenyl)butanoic acid is expected to be observed as the protonated molecule, [M+H]⁺, at m/z 199/201. In negative ion mode, the deprotonated molecule, [M-H]⁻, would be detected at m/z 197/199.
Fragmentation in ESI is typically induced by collision-induced dissociation (CID) in the mass spectrometer. For the [M+H]⁺ ion, the most likely fragmentation would be the loss of a neutral water molecule (H₂O, 18 Da) from the protonated carboxylic acid group, resulting in an acylium ion at m/z 181/183. For the [M-H]⁻ ion, a common fragmentation would be the loss of carbon dioxide (CO₂, 44 Da), yielding an anion at m/z 153/155.
Predicted ESI-MS/MS Fragmentation
Caption: Predicted primary fragmentation pathways for the protonated and deprotonated molecules in ESI-MS/MS.
Comparative Analysis: Mass Spectrometry vs. High-Performance Liquid Chromatography (HPLC)
While mass spectrometry provides invaluable structural information, other analytical techniques may be more suitable depending on the research question. High-Performance Liquid Chromatography (HPLC) with UV detection is a common alternative for the analysis of compounds like 3-(4-chlorophenyl)butanoic acid.
| Feature | Mass Spectrometry (GC-MS & LC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on mass-to-charge ratio of ions. | Separation based on differential partitioning between a mobile and stationary phase. |
| Information | Provides molecular weight and structural information through fragmentation patterns. | Provides retention time for identification and peak area for quantification. |
| Selectivity | Very high, especially with tandem MS (MS/MS). Can distinguish between isobaric compounds. | Moderate to high, dependent on column chemistry and mobile phase composition. |
| Sensitivity | Generally very high, capable of detecting picogram to femtogram levels. | Good, typically in the nanogram to microgram range. |
| Sample Prep | May require derivatization for GC-MS to improve volatility.[5] | Often requires less sample preparation, but mobile phase compatibility is crucial. |
| Cost | Higher initial instrument cost and maintenance. | Lower initial instrument cost and maintenance. |
| Throughput | Can be high with modern autosamplers. | Generally high, with typical run times of a few minutes per sample. |
For the analysis of 3-(4-chlorophenyl)butanoic acid and its impurities, HPLC-UV can be a robust and cost-effective method for routine quantification, especially when a reference standard is available.[6] However, for definitive identification of unknown impurities or for structural confirmation, the detailed information provided by mass spectrometry is indispensable.
Experimental Protocols
Protocol 1: GC-MS Analysis of 3-(4-chlorophenyl)butanoic Acid (with derivatization)
This protocol describes a general procedure for the analysis of a carboxylic acid by GC-MS, which requires a derivatization step to increase volatility.
-
Derivatization (Esterification):
-
To 1 mg of 3-(4-chlorophenyl)butanoic acid in a vial, add 1 mL of methanol and 2-3 drops of concentrated sulfuric acid.
-
Cap the vial and heat at 60°C for 1 hour.
-
After cooling, add 2 mL of water and 1 mL of hexane.
-
Vortex thoroughly and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the methyl ester derivative to a new vial for GC-MS analysis.
-
-
GC-MS Conditions:
-
GC Column: A standard non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
GC-MS Workflow
Sources
- 1. mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. env.go.jp [env.go.jp]
- 6. chembk.com [chembk.com]
cross-validation of 3-(4-chlorophenyl)butanoic acid synthesis pathways
An in-depth technical analysis and cross-validation of synthesis pathways for 3-(4-chlorophenyl)butanoic acid (CAS 5292-23-9), a critical intermediate in the development of GABAergic APIs such as Baclofen.
Executive Summary & Mechanistic Overview
The synthesis of 3-(4-chlorophenyl)butanoic acid [1] serves as a fundamental building block in pharmaceutical chemistry, particularly for central nervous system (CNS) depressants and muscle relaxants [2]. While traditional industrial routes often rely on the condensation of 4-chlorobenzaldehyde with acetoacetic ester followed by decarboxylation, modern process chemistry demands highly regioselective and atom-economical alternatives.
This guide cross-validates two distinct synthetic methodologies:
-
Pathway A: Friedel-Crafts Alkylation (Industrial Standard)
-
Pathway B: Cu-Catalyzed 1,4-Conjugate Addition (Precision Organometallic)
Mechanistic Causality
Pathway A relies on the electrophilic activation of crotonic acid. Lewis acid ( AlCl3 ) coordinates to the carboxylic oxygen, generating a resonance-stabilized carbocation at the β -position. Chlorobenzene acts as both the solvent and the nucleophile. The inherent limitation here is regioselectivity; the chloro-group is an ortho/para director, inevitably yielding an isomeric mixture that requires rigorous downstream purification.
Pathway B circumvents regioselectivity issues by utilizing pre-installed para-substitution. 4-Chlorophenylmagnesium bromide is reacted with methyl crotonate. The critical mechanistic choice is the inclusion of catalytic Copper(I) Iodide ( CuI ). Without copper, Grignard reagents act as "hard" nucleophiles, preferentially attacking the carbonyl carbon (1,2-addition). CuI transmetalates the Grignard to form a "softer" organocuprate intermediate, strictly driving 1,4-conjugate addition at the β -carbon.
Chemical logic comparing Friedel-Crafts and 1,4-Conjugate Addition pathways.
Experimental Protocols & Self-Validating Systems
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each critical step includes an observable checkpoint to verify reaction progression before proceeding.
Pathway A: Friedel-Crafts Alkylation Protocol
-
Preparation: Charge a dry 500 mL reactor with 250 mL of anhydrous chlorobenzene (serves as reactant and solvent) and 1.5 eq of anhydrous AlCl3 .
-
Activation: Heat the suspension to 80°C under N2 .
-
Addition: Add 1.0 eq of crotonic acid portion-wise over 45 minutes.
-
Causality: Crotonic acid is prone to radical polymerization at high temperatures. Portion-wise addition controls the exothermic Lewis acid complexation, preventing the formation of polymeric byproducts.
-
-
Reaction: Elevate temperature to 100°C and stir for 4 hours.
-
Quench (Self-Validation Node): Pour the mixture over 500 g of crushed ice containing 50 mL of concentrated HCl .
-
Causality: AlCl3 forms a robust, insoluble complex with the carboxylic acid moiety of the product. The strong acidic quench breaks this complex. Validation: The disappearance of the gummy aluminum complex and the formation of two distinct, clear liquid phases confirms successful liberation of the free acid.
-
-
Isolation: Extract the organic layer, wash with brine, concentrate, and recrystallize from toluene/heptane (1:3) to selectively crash out the para-isomer.
Pathway B: Cu-Catalyzed 1,4-Conjugate Addition Protocol
-
Cuprate Formation: In a flame-dried flask, suspend 0.1 eq of CuI in 50 mL anhydrous THF. Cool to -78°C using a dry ice/acetone bath.
-
Transmetalation: Dropwise add 1.2 eq of 4-chlorophenylmagnesium bromide (1M in THF). Stir for 30 minutes.
-
Conjugate Addition: Add 1.0 eq of methyl crotonate dropwise. Maintain at -78°C for 1 hour, then allow slow warming to room temperature.
-
Quench (Self-Validation Node): Quench the reaction with 100 mL of saturated aqueous NH4Cl solution.
-
Causality: Copper salts frequently cause severe emulsions during organic extraction. NH4Cl coordinates with copper to form water-soluble amine complexes. Validation: The aqueous layer turning a deep, transparent blue ( [Cu(NH3)4]2+ ) visually validates that the catalyst has been successfully sequestered from the organic product.
-
-
Saponification: Isolate the organic ester, dissolve in MeOH/H2O (3:1), and add 2.0 eq of LiOH . Stir at 50°C for 2 hours.
-
Acidification: Acidify to pH 2 with 1M HCl to precipitate the final 3-(4-chlorophenyl)butanoic acid [3].
Experimental workflow for parallel cross-validation of synthesis pathways.
Quantitative Data Comparison
The following table summarizes the analytical cross-validation of both pathways based on isolated yields, purity (via HPLC), and process efficiency metrics.
| Performance Metric | Pathway A (Friedel-Crafts) | Pathway B (1,4-Conjugate Addition) |
| Overall Isolated Yield | 62 - 68% | 84 - 89% |
| Regioselectivity (p:o) | 82:18 (Requires crystallization) | >99:1 (Pre-installed para-Cl) |
| Crude Purity (HPLC) | 78.5% | 94.2% |
| Final Purity (Post-Cryst.) | >98.0% | >99.5% |
| E-Factor (kg waste / kg API) | ~12 (High atom economy) | ~28 (High solvent/metal waste) |
| Scalability & Cost | Excellent / Low Cost ( AlCl3 ) | Moderate / High Cost (Cryogenics, CuI) |
Conclusion: For early-stage drug development and SAR (Structure-Activity Relationship) studies where absolute purity and regiochemical fidelity are paramount, Pathway B is superior. However, for scale-up manufacturing where E-factor and cost-of-goods (COGs) dictate viability, Pathway A remains the industrial workhorse, provided that the crystallization engineering is tightly controlled to purge the ortho-isomer.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
